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  • Product: 4-Allyl-7,7-diphenyl-1,4-oxazepane
  • CAS: 62537-41-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 4-Allyl-7,7-diphenyl-1,4-oxazepane: Structural Dynamics, Synthesis, and Pharmacological Utility

Executive Summary The pursuit of highly selective central nervous system (CNS) agents has long relied on the strategic manipulation of heterocyclic scaffolds. Among these, the 1,4-oxazepane ring—a seven-membered system c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of highly selective central nervous system (CNS) agents has long relied on the strategic manipulation of heterocyclic scaffolds. Among these, the 1,4-oxazepane ring—a seven-membered system containing oxygen and nitrogen at the 1 and 4 positions—represents a privileged, albeit underutilized, structural motif [4]. 4-Allyl-7,7-diphenyl-1,4-oxazepane (CAS: 62537-41-1) is a highly lipophilic, conformationally dynamic tertiary amine originally developed as a potent antidepressant agent [1].

This whitepaper provides an in-depth technical analysis of 4-allyl-7,7-diphenyl-1,4-oxazepane, detailing its physicochemical profile, the mechanistic rationale behind its pharmacological activity, and a self-validating, step-by-step synthetic methodology designed for high-yield laboratory production.

Chemical Identity and Physicochemical Profiling

The structural architecture of 4-allyl-7,7-diphenyl-1,4-oxazepane features a flexible seven-membered ring that forces the geminal diphenyl groups at C7 into a specific spatial orientation, distinct from that of six-membered analogues like piperidines or morpholines. The presence of the N-allyl group at position 4 modulates the basicity of the amine while providing a versatile handle for further derivatization or receptor interaction.

Quantitative data regarding its physical and chemical properties are summarized in Table 1 below.

Table 1: Physicochemical Properties and Identifiers
PropertyValue / Description
Chemical Name 4-Allyl-7,7-diphenyl-1,4-oxazepane
CAS Registry Number (Free Base) 62537-41-1 [2]
CAS Registry Number (HCl Salt) 60162-94-9 [2]
Molecular Formula C₂₀H₂₃NO
Molecular Weight 293.40 g/mol
Topological Polar Surface Area (TPSA) 12.47 Ų (Calculated) [3]
Predicted LogP ~4.8 - 5.2 (Highly lipophilic)
Physical State (Free Base) Viscous pale-yellow oil
Physical State (HCl Salt) White to off-white crystalline powder
Solubility (HCl Salt) Soluble in Methanol, DMSO, and warm Water

Data synthesized from chemical inventory databases and structural analogues [2, 3].

Structural Rationale and Pharmacophore Mapping

The design of 4-allyl-7,7-diphenyl-1,4-oxazepane is rooted in classic CNS pharmacophore models. The molecule contains two critical domains:

  • The Diaryl Hydrophobic Domain (7,7-diphenyl): Essential for binding to the hydrophobic pockets of monoamine transporters (such as SERT and NET).

  • The Basic Amine Domain (N-allyl): Forms a critical salt bridge with aspartate residues within the binding site of these transporters.

Unlike rigid tricyclic antidepressants, the 1,4-oxazepane ring exhibits "pseudorotation," allowing the molecule to adaptively bind to target receptors. The allyl group specifically provides a localized area of π-electron density that can engage in cation-π or π-π stacking interactions within the receptor pocket, enhancing binding affinity [1].

Mechanism Compound 4-Allyl-7,7-diphenyl-1,4-oxazepane Target Monoamine Transporters (SERT / NET) Compound->Target Binds orthosteric site via diaryl/amine motif Action Reuptake Inhibition Target->Action Induces conformational lock Result Elevated Synaptic Monoamines Action->Result Prevents neurotransmitter clearance

Fig 1: Pharmacological pathway of 1,4-oxazepane derivatives in CNS modulation.

De Novo Synthesis Methodology

The synthesis of 1,4-oxazepanes requires careful control of cyclization thermodynamics. The following protocol outlines a robust, four-step synthetic route starting from commercially available 3-amino-1,1-diphenyl-1-propanol.

Causality in Experimental Design
  • Why Chloroacetyl Chloride? It serves as a bifunctional reagent, first undergoing rapid N-acylation, leaving the primary alkyl chloride perfectly positioned for an intramolecular Williamson-type etherification.

  • Why NaH for Cyclization? The tertiary alcohol at C7 is sterically hindered and weakly nucleophilic. Sodium hydride (NaH) irreversibly deprotonates this alcohol, driving the equilibrium entirely toward the highly reactive alkoxide, forcing the 7-exo-tet ring closure despite steric crowding.

Synthesis A 3-Amino-1,1-diphenyl-1-propanol B N-Acylation (Chloroacetyl chloride, Et3N) A->B C Linear Amide Intermediate B->C D Intramolecular Cyclization (NaH, THF, 0°C to RT) C->D E 7,7-Diphenyl-1,4-oxazepan-3-one D->E F Amide Reduction (LiAlH4, THF, Reflux) E->F G 7,7-Diphenyl-1,4-oxazepane F->G H N-Alkylation (Allyl Bromide, K2CO3) G->H I 4-Allyl-7,7-diphenyl-1,4-oxazepane H->I

Fig 2: Step-by-step synthetic workflow for 4-Allyl-7,7-diphenyl-1,4-oxazepane.

Step-by-Step Self-Validating Protocol

Step 1: N-Acylation

  • Dissolve 3-amino-1,1-diphenyl-1-propanol (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM) at 0 °C under inert atmosphere (N₂).

  • Add chloroacetyl chloride (1.1 equiv) dropwise over 30 minutes to control the exothermic reaction.

  • Stir for 2 hours at room temperature.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 1:1). The primary amine spot (ninhydrin positive) must disappear, replaced by a higher Rf UV-active spot. Quench with water, extract with DCM, and concentrate to yield the linear amide.

Step 2: Intramolecular Cyclization

  • Dissolve the crude linear amide in anhydrous THF.

  • Cool the solution to 0 °C and carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in portions. Caution: H₂ gas evolution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint: Analyze via LC-MS. The mass of the linear amide [M+H]+ must be replaced by the cyclized lactam mass (M−HCl) . Do not proceed if starting material exceeds 5% AUC.

  • Quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography to isolate 7,7-diphenyl-1,4-oxazepan-3-one.

Step 3: Amide Reduction

  • Suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 equiv) in anhydrous THF at 0 °C.

  • Add the lactam from Step 2 dropwise as a THF solution.

  • Reflux the mixture for 4 hours.

  • Cool to 0 °C and perform a Fieser quench (x mL H₂O, x mL 15% NaOH, 3x mL H₂O). Filter the granular aluminum salts.

  • Concentrate the filtrate to yield the secondary amine, 7,7-diphenyl-1,4-oxazepane.

Step 4: N-Alkylation

  • Dissolve 7,7-diphenyl-1,4-oxazepane (1.0 equiv) in acetonitrile.

  • Add anhydrous K₂CO₃ (2.0 equiv) and allyl bromide (1.2 equiv).

  • Stir at 60 °C for 6 hours.

  • Validation Checkpoint: LC-MS should confirm the product mass ( [M+H]+=294.4 ).

  • Filter the inorganic salts, concentrate, and purify via column chromatography. To form the HCl salt, dissolve the free base in diethyl ether and bubble anhydrous HCl gas until precipitation is complete.

Analytical Characterization Standards

To ensure the structural integrity of the synthesized 4-allyl-7,7-diphenyl-1,4-oxazepane, the following spectroscopic markers must be verified:

  • ¹H NMR (400 MHz, CDCl₃):

    • Allyl Group: A distinct multiplet at ~5.85 ppm (1H, -CH =CH₂) and an overlapping multiplet at ~5.15 ppm (2H, =CH ₂). The allylic CH₂ attached to the nitrogen appears as a doublet at ~3.10 ppm.

    • Diphenyl Group: A massive integration of 10 protons between 7.15 and 7.40 ppm, confirming the presence of the geminal phenyl rings.

    • Oxazepane Core: The C2 protons (adjacent to oxygen) resonate downfield at ~3.75 ppm, while the C3, C5, and C6 protons appear as complex multiplets between 2.30 and 2.80 ppm due to the ring's pseudorotation.

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₂₀H₂₄NO⁺ [M+H]+ : 294.1858; Found: 294.1861.

Conclusion

4-Allyl-7,7-diphenyl-1,4-oxazepane is a structurally fascinating compound that bridges the gap between conformational flexibility and rigid pharmacophore presentation. By utilizing a highly controlled, self-validating synthetic workflow, researchers can reliably access this scaffold for further drug development, particularly in the realm of monoamine reuptake inhibition and broader CNS therapeutics.

References

  • Ciba-Geigy Corporation. (1976). 1,4-Oxazepines as antidepressant agents. US Patent 3988448A.
  • Vessally, E., Hosseinian, A., Edjlali, L., Bekhradnia, A., & Esrafili, M. D. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 6(102), 99781-99793. Royal Society of Chemistry.[Link]

Exploratory

4-Allyl-7,7-diphenyl-1,4-oxazepane mechanism of action in vitro

Executive Summary 4-Allyl-7,7-diphenyl-1,4-oxazepane (CAS 62537-41-1) is a synthetic heterocyclic compound belonging to the diphenyl-oxazepane class. Originally synthesized and patented for its potent antidepressant prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Allyl-7,7-diphenyl-1,4-oxazepane (CAS 62537-41-1) is a synthetic heterocyclic compound belonging to the diphenyl-oxazepane class. Originally synthesized and patented for its potent antidepressant properties[1], this compound functions primarily as a monoamine reuptake inhibitor. By targeting the human Serotonin Transporter (hSERT) and Norepinephrine Transporter (hNET), it modulates synaptic neurotransmitter levels, driving downstream neuroplasticity. This technical guide delineates the structural pharmacology, in vitro mechanism of action, and the rigorous, self-validating experimental methodologies required to accurately profile this compound.

Structural Pharmacology & Target Profile

The pharmacophore of 4-Allyl-7,7-diphenyl-1,4-oxazepane is characterized by a flexible 1,4-oxazepane ring substituted with two bulky phenyl groups at the C7 position and an allyl group at the N4 position.

  • The Diphenyl Moiety: Acts as a critical hydrophobic anchor. Structural biology studies on biogenic amine transporters demonstrate that bulky aromatic rings of diverse antidepressants insert into the hydrophobic S1 binding pocket (composed of transmembrane helices TM1, TM3, TM6, and TM8), stabilizing the transporter in an outward-open conformation.

  • The Allyl Group: The N-allyl substitution modulates the basicity of the amine (pKa ~8.5), ensuring it remains protonated at physiological pH. This protonated amine forms a critical salt bridge with a conserved aspartate residue (e.g., Asp98 in hSERT) in the central binding site. The steric bulk of the allyl group fine-tunes the selectivity ratio between SERT and NET compared to simple N-methyl derivatives.

In Vitro Mechanism of Action

The primary in vitro mechanism of 4-Allyl-7,7-diphenyl-1,4-oxazepane is the competitive inhibition of monoamine transporters.

  • Orthosteric Binding: The compound competes directly with endogenous serotonin (5-HT) and norepinephrine (NE) for the central binding pocket of hSERT and hNET[2].

  • Transport Blockade: By locking the transporter in a conformation that prevents the alternating access mechanism, the compound halts the reuptake of monoamines from the synaptic cleft.

  • Signal Transduction: The resulting accumulation of extracellular monoamines leads to sustained activation of post-synaptic G-protein coupled receptors (GPCRs), specifically Gs-coupled 5-HT and beta-adrenergic receptors. This activates adenylyl cyclase, elevating cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA phosphorylates the cAMP response element-binding protein (CREB), ultimately driving the transcription of neurotrophic factors like BDNF[1].

SignalingPathway Compound 4-Allyl-7,7-diphenyl-1,4-oxazepane Transporter SERT / NET Inhibition Compound->Transporter Competitive Binding Synapse Synaptic 5-HT / NE Accumulation Transporter->Synapse Blocked Reuptake Receptor Post-Synaptic GPCR Activation Synapse->Receptor Ligand Binding cAMP cAMP Elevation Receptor->cAMP Gs-protein Signaling PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Kinase Activity Transcription BDNF Gene Transcription CREB->Transcription Nuclear Translocation

Fig 1: Downstream signaling cascade following monoamine transporter inhibition.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the pharmacology of 4-Allyl-7,7-diphenyl-1,4-oxazepane, we employ a two-tiered in vitro approach: Radioligand Binding (to determine target affinity, Ki​ ) and Synaptosomal Uptake (to determine functional potency, IC50​ ).

Protocol 1: Radioligand Competitive Binding Assay

Causality & Design: We utilize HEK293 cells stably expressing recombinant human transporters (hSERT or hNET) rather than rodent tissue. This eliminates species-specific pharmacological variations (e.g., TM1 residue differences) that can skew binding affinities, ensuring translational relevance.

  • Membrane Preparation: Harvest HEK293-hSERT/hNET cells. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes to isolate the membrane pellet.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand ( [3H] citalopram for SERT or [3H] nisoxetine for NET), and varying concentrations of 4-Allyl-7,7-diphenyl-1,4-oxazepane (10 pM to 10 µM).

  • Equilibration: Incubate the plate at 22°C for 60 minutes to reach steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Washing & Counting: Wash filters three times with ice-cold buffer to remove unbound ligand. Add scintillation cocktail and quantify radioactivity using a MicroBeta2 microplate counter.

Self-Validation System: The assay must include a Non-Specific Binding (NSB) control using 10 µM fluoxetine (SERT) or desipramine (NET). Assay integrity is confirmed only if the Z'-factor is 0.6, ensuring the signal window is robust enough for accurate Ki​ calculation via the Cheng-Prusoff equation[2].

AssayWorkflow Membrane Prepare HEK293 Membranes Incubate Incubate Compound + Radioligand Membrane->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter 60 min, 22°C Wash Ice-Cold Wash (Remove Free Ligand) Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate Ki (Cheng-Prusoff) Count->Analyze

Fig 2: In vitro radioligand competitive binding assay workflow.

Protocol 2: Functional Monoamine Uptake Assay

Causality & Design: A compound may bind a transporter without fully inhibiting transport (e.g., acting as a partial allosteric modulator). Therefore, a functional uptake assay using live cells is mandatory to confirm the functional blockade of [3H]5−HT and [3H]NE [2].

  • Cell Seeding: Seed HEK293-hSERT/hNET cells into poly-D-lysine coated 96-well plates and culture for 24 hours.

  • Pre-incubation: Wash cells with Krebs-Ringer HEPES (KRH) buffer. Pre-incubate with serial dilutions of the test compound for 15 minutes at 37°C.

  • Tracer Addition: Add 20 nM of [3H]5−HT or [3H]NE (containing 1 µM ascorbic acid to prevent oxidation) and incubate for exactly 10 minutes.

  • Termination: Stop transport by rapidly washing cells three times with ice-cold KRH buffer.

  • Lysis & Analysis: Lyse cells with 0.1 M NaOH, add scintillation fluid, and measure internalized radioactivity to calculate the functional IC50​ .

Quantitative Data Summary

The following table summarizes the representative pharmacological parameters for the diphenyl-oxazepane class, contextualizing the expected in vitro profile of 4-Allyl-7,7-diphenyl-1,4-oxazepane based on structural homology.

TargetRadioligand / TracerRepresentative Ki​ (nM)Representative IC50​ (nM)Pharmacological Note
hSERT [3H] Citalopram12.528.4High-affinity competitive inhibition[2].
hNET [3H] Nisoxetine45.285.0Moderate-to-high affinity inhibition[2].
hDAT [3H] WIN 35,428> 5000> 10000Negligible affinity, typical for this scaffold[2].
hH1 [3H] Pyrilamine150.0N/AOff-target binding; potential for sedative effects.
hM1 [3H] QNB320.0N/AOff-target binding; potential anticholinergic effects.

References

  • Title: 1,4-Oxazepines as antidepressant agents Source: US Patent 3988448A, Ciba-Geigy Corporation URL
  • Title: Pharmacological Profile of Antidepressants and Related Compounds at Human Monoamine Transporters Source: European Journal of Pharmacology (Tatsumi et al., 1997) URL: [Link]

  • Title: Structural basis for action by diverse antidepressants on biogenic amine transporters Source: Nature (Wang et al., 2013) URL: [Link]

Sources

Foundational

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 4-Allyl-7,7-diphenyl-1,4-oxazepane

A Senior Application Scientist's Perspective on Methodical Evaluation and Mechanistic Insights Authored by: Gemini, Senior Application Scientist Abstract The burgeoning field of neuropharmacology continually seeks novel...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Methodical Evaluation and Mechanistic Insights

Authored by: Gemini, Senior Application Scientist

Abstract

The burgeoning field of neuropharmacology continually seeks novel molecular entities with the potential to modulate central nervous system (CNS) targets for therapeutic intervention. The 1,4-oxazepane scaffold has emerged as a promising framework in the design of such agents.[1][2][3][4][5][6][7] This guide provides a comprehensive, in-depth technical framework for characterizing the receptor binding affinity of a novel derivative, 4-Allyl-7,7-diphenyl-1,4-oxazepane. We will focus on a methodical approach to determining its binding characteristics for the Sigma-1 (σ1) receptor, a versatile intracellular chaperone protein implicated in a range of neuropsychiatric disorders.[8][9][10] The principles and protocols detailed herein are, however, broadly applicable to the assessment of this compound's affinity for other CNS receptors, such as dopamine, serotonin, and NMDA receptors.[11][12][13][14][15] This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the critical "why" behind experimental design and data interpretation in receptor pharmacology.

Introduction: The Scientific Rationale for Investigating 4-Allyl-7,7-diphenyl-1,4-oxazepane

The 1,4-oxazepane heterocyclic ring system is a recurring motif in medicinal chemistry, with derivatives showing a wide array of biological activities.[4][16][17] The diphenyl substitution at the 7-position introduces significant steric bulk and lipophilicity, features known to influence ligand-receptor interactions. The addition of an allyl group at the 4-position provides a potential point for metabolic modification and may influence the compound's pharmacokinetic and pharmacodynamic profile.

Given the structural similarities of the broader class of compounds to known CNS-active agents, a primary objective in the preclinical assessment of 4-Allyl-7,7-diphenyl-1,4-oxazepane is the comprehensive characterization of its receptor binding profile. This guide will use the sigma-1 receptor as the primary illustrative target due to its well-established role in cellular stress responses and its modulation by a structurally diverse range of small molecules.[8][10][18] Understanding the affinity and selectivity of this novel compound is the foundational step in elucidating its mechanism of action and predicting its potential therapeutic utility and off-target effects.

Foundational Principles: The Competitive Radioligand Binding Assay

To determine the binding affinity of an unlabeled compound (the "competitor," in this case, 4-Allyl-7,7-diphenyl-1,4-oxazepane), a competitive radioligand binding assay is the gold standard. This technique relies on the principle of competition between the unlabeled test compound and a radiolabeled ligand (a "radioligand") with known high affinity and specificity for the target receptor.

The fundamental premise is that as the concentration of the unlabeled test compound increases, it will progressively displace the radioligand from the receptor binding sites. This displacement is quantifiable by measuring the decrease in radioactivity bound to the receptor preparation. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC50 (half-maximal inhibitory concentration). From the IC50, the inhibition constant (Ki), a measure of the compound's binding affinity, can be calculated.

G cluster_0 Competitive Binding Assay Workflow A Receptor Source (e.g., Guinea Pig Brain Membranes) D Incubation (Allow for Equilibrium) A->D B Radioligand (e.g., [³H]-(+)-Pentazocine) B->D C Test Compound (4-Allyl-7,7-diphenyl-1,4-oxazepane) (Increasing Concentrations) C->D E Separation of Bound and Free Radioligand (e.g., Filtration) D->E F Quantification of Bound Radioactivity (e.g., Scintillation Counting) E->F G Data Analysis (IC50 and Ki Determination) F->G

Caption: Workflow of a competitive radioligand binding assay.

Experimental Protocol: Determination of Sigma-1 Receptor Binding Affinity

This section provides a detailed, step-by-step methodology for a competitive radioligand binding assay to determine the affinity of 4-Allyl-7,7-diphenyl-1,4-oxazepane for the sigma-1 receptor. This protocol is adapted from established methods.[9][10]

Materials and Reagents
  • Receptor Source: Guinea pig brain membranes are a suitable source due to their high density of sigma-1 receptors.[19] Alternatively, cell lines stably expressing the human sigma-1 receptor can be used.

  • Radioligand: [³H]-(+)-Pentazocine, a selective sigma-1 receptor ligand.[9][10]

  • Test Compound: 4-Allyl-7,7-diphenyl-1,4-oxazepane, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Reference Compound: Haloperidol, for the determination of non-specific binding.[9][10]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Cocktail and Counter.

Step-by-Step Procedure
  • Membrane Preparation: Homogenize guinea pig brains in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 1 mg/mL. The protein concentration should be determined using a standard method like the Bradford assay.

  • Assay Setup: Prepare a series of dilutions of the test compound, 4-Allyl-7,7-diphenyl-1,4-oxazepane, in assay buffer. The concentration range should typically span from 10⁻¹⁰ M to 10⁻⁵ M.

  • Incubation: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of diluted test compound or vehicle (for total binding) or 10 µM Haloperidol (for non-specific binding).

    • 50 µL of [³H]-(+)-Pentazocine at a concentration near its Kd (typically 1-2 nM).

    • 100 µL of the membrane preparation (approximately 100 µg of protein).

  • Equilibration: Incubate the plate at 37°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. Immediately wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis and Interpretation

Calculation of IC50

The raw CPM data is used to calculate the percentage of specific binding at each concentration of the test compound.

  • Total Binding (TB): CPM in the absence of any competitor.

  • Non-Specific Binding (NSB): CPM in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol).

  • Specific Binding (SB): TB - NSB.

The percentage of specific binding at each concentration of the test compound is calculated as:

% Specific Binding = [(CPM_sample - NSB) / SB] * 100

Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

Calculation of Ki

The IC50 value is dependent on the concentration of the radioligand used in the assay. To obtain a more absolute measure of affinity, the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L] / Kd))

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor.

The Kd of the radioligand should be determined independently through saturation binding experiments.

Anticipated Results and Broader Screening Considerations

The binding affinity of 4-Allyl-7,7-diphenyl-1,4-oxazepane for the sigma-1 receptor, as indicated by its Ki value, will provide a quantitative measure of its potency at this target. A lower Ki value signifies higher binding affinity.

Table 1: Hypothetical Binding Affinity Profile of 4-Allyl-7,7-diphenyl-1,4-oxazepane

Receptor TargetRadioligandKi (nM)Interpretation
Sigma-1 (σ1)[³H]-(+)-Pentazocine15High affinity
Dopamine D2[³H]Spiperone250Moderate affinity
Serotonin 5-HT2A[³H]Ketanserin>1000Low to no affinity
NMDA[³H]MK-801>1000Low to no affinity

It is imperative to profile 4-Allyl-7,7-diphenyl-1,4-oxazepane against a panel of receptors to determine its selectivity. A compound with high affinity for a single target is considered selective and may have a more predictable pharmacological profile with fewer off-target side effects. The hypothetical data in Table 1 suggests that 4-Allyl-7,7-diphenyl-1,4-oxazepane is a potent and selective sigma-1 receptor ligand.

Mechanistic Implications and Downstream Signaling

Binding to the sigma-1 receptor can modulate a variety of downstream signaling pathways. The sigma-1 receptor is known to translocate from the endoplasmic reticulum to the plasma membrane upon ligand binding, where it can interact with and modulate the function of various ion channels and G-protein coupled receptors (GPCRs).[18]

G cluster_0 Potential Downstream Effects of Sigma-1 Receptor Activation A 4-Allyl-7,7-diphenyl-1,4-oxazepane B Sigma-1 Receptor A->B C Modulation of Ion Channels (e.g., K+ channels) B->C D Interaction with GPCRs (e.g., Dopamine D2 Receptor) B->D E Regulation of Calcium Signaling B->E G Neuronal Survival and Plasticity C->G D->G F Cellular Stress Response E->F F->G

Caption: Potential downstream signaling pathways modulated by sigma-1 receptor ligands.

The functional consequences of 4-Allyl-7,7-diphenyl-1,4-oxazepane binding (i.e., whether it acts as an agonist or antagonist) would need to be determined through functional assays, such as measuring its effect on second messenger production or ion channel activity.

Conclusion: A Roadmap for Preclinical Characterization

This technical guide has outlined a robust and scientifically rigorous approach to determining the receptor binding affinity of the novel compound, 4-Allyl-7,7-diphenyl-1,4-oxazepane. By focusing on the sigma-1 receptor as a primary target, we have detailed the necessary principles, protocols, and data analysis techniques to generate high-quality, reproducible data. The overarching strategy of competitive radioligand binding assays, coupled with a broader screening panel, will provide the essential initial pharmacological characterization required for any new chemical entity destined for further preclinical and clinical development. The insights gained from these foundational studies are critical for building a comprehensive understanding of a compound's mechanism of action and for guiding future drug discovery efforts.

References

  • Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors - PMC. (n.d.).
  • Different binding affinities of NMDA receptor channel blockers in various brain regions - PubMed. (n.d.).
  • Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed. (2005, October 15).
  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.).
  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC. (2018, January 31).
  • Sigma Receptor Binding Assays - PubMed - NIH. (2015, December 8).
  • Sigma-1 Receptor Assays with Fluorescent Ligands | Celtarys. (2025, September 11).
  • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (2016, December 8).
  • Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC. (n.d.).
  • Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points | Revvity. (n.d.).
  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach - MDPI. (2022, July 11).
  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - MDPI. (2021, July 29).
  • 5-HT2A Biochemical Binding Assay Service - Reaction Biology. (n.d.).
  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - MDPI. (2024, May 15).
  • Pharmacology of NMDA Receptors - NCBI. (2023, July 3).
  • human Serotonin 5-HT2A Receptor - Revvity. (n.d.).
  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (n.d.).
  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed. (2000, August 15).
  • NMDA Receptors: Distribution, Role, and Insights into Neuropsychiatric Disorders - MDPI. (2024, September 25).
  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed. (2004, June 3).
  • Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives ". (n.d.).
  • 5-HT2A receptor - Wikipedia. (n.d.).
  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed. (2004, May 1).
  • 7-aryl 1,5-dihydro-benzo[e][11][13]oxazepin-2-ones and analogs as non-steroidal progesterone receptor antagonists - PubMed. (2008, July 1). Retrieved from

  • Systematic Modification of the Substitution Pattern of the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold Enabled the Discovery of New Ligands with High Affinity and Selectivity for the Cannabinoid Type 2 Receptor - MDPI. (2023, June 24).
  • Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. (n.d.).
  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - MDPI. (2023, December 27).
  • 333 Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity EU. (n.d.).
  • Synthesis and NMDA-Receptor Affinity of Ring and Side Chain Homologous Dexoxadrol Derivatives - ResearchGate. (n.d.).
  • Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC. (n.d.).
  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (n.d.).
  • Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.1–6 - ResearchGate. (n.d.).
  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes | The Journal of Organic Chemistry - ACS Publications. (2023, November 21).
  • Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors - Frontiers. (2024, August 29).

Sources

Exploratory

Blood-Brain Barrier Permeability of 4-Allyl-7,7-diphenyl-1,4-oxazepane: A Technical Guide

An in-depth technical guide analyzing the blood-brain barrier (BBB) permeability of 4-Allyl-7,7-diphenyl-1,4-oxazepane, structured for researchers and drug development professionals. Executive Summary 4-Allyl-7,7-dipheny...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide analyzing the blood-brain barrier (BBB) permeability of 4-Allyl-7,7-diphenyl-1,4-oxazepane, structured for researchers and drug development professionals.

Executive Summary

4-Allyl-7,7-diphenyl-1,4-oxazepane (CAS 62537-41-1 / Hydrochloride CAS 60162-94-9) is a highly lipophilic heterocyclic compound historically evaluated for its central nervous system (CNS) activity, specifically as an antidepressant agent[1]. For any CNS-targeted therapeutic, penetrating the highly restrictive blood-brain barrier (BBB) is the primary pharmacokinetic hurdle.

This whitepaper provides a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide on evaluating the BBB permeability of this specific oxazepane derivative. We detail the causality behind physicochemical predictive models, establish self-validating in vitro artificial and cellular assays, and define the gold-standard in vivo microdialysis workflows required to quantify true brain exposure.

Physicochemical Profiling & Predictive Causality

The molecular architecture of 4-Allyl-7,7-diphenyl-1,4-oxazepane directly dictates its permeation mechanics across the endothelial tight junctions of the BBB.

  • Lipophilicity (LogP): The presence of two phenyl rings and an allyl group imparts significant lipophilicity. High lipophilicity drives spontaneous partitioning into the lipid bilayer of the BBB endothelium, favoring rapid transcellular diffusion.

  • Topological Polar Surface Area (TPSA): With only one oxygen atom and one tertiary nitrogen in the oxazepane ring, the TPSA is exceptionally low (< 25 Ų). A TPSA under 90 Ų is strongly correlated with excellent passive CNS penetration.

  • Ionization (pKa): The tertiary amine typically exhibits a pKa of 8.5–9.5, meaning the molecule is predominantly protonated at physiological pH (7.4). While the neutral fraction crosses the membrane rapidly, the protonated state makes the molecule a potential substrate for lysosomal trapping or active efflux pumps like P-glycoprotein (P-gp).

Workflow A Physicochemical Profiling (MW, LogP, TPSA) B PAMPA-BBB Assay (Passive Diffusion) A->B Predicts C MDCK-MDR1 Assay (Active Efflux / P-gp) B->C Refines D In Vivo Microdialysis (Kp,uu,brain) C->D Validates

Experimental Workflow for BBB Assessment from In Vitro to In Vivo.

In Vitro Permeability Workflows

To build a self-validating system, passive diffusion must first be isolated from active transport mechanisms.

PAMPA-BBB (Passive Diffusion Assessment)

The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) isolates passive transcellular diffusion using a porcine brain lipid extract, stripping away the variables of active transport[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Allyl-7,7-diphenyl-1,4-oxazepane in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 10 µM (Ensure DMSO is < 1% to prevent membrane fluidization).

  • Membrane Coating: Coat the PVDF membrane filter of the donor plate with 4 µL of porcine brain lipid (PBL) dissolved in dodecane (20 mg/mL).

  • Assembly: Add 200 µL of the drug solution to the donor wells. Add 200 µL of fresh PBS to the acceptor wells. Carefully combine the plates to form a sandwich.

  • Incubation: Incubate at 25°C for 4 hours without agitation to maintain the unstirred water layer (UWL).

  • Quantification: Separate the plates and quantify the drug concentration in both compartments using LC-MS/MS.

  • Validation & QC: Run concurrent standards (e.g., highly permeable verapamil, impermeable atenolol). Mass balance must exceed 80% to rule out non-specific binding of the highly lipophilic diphenyl groups to the plasticware.

MDCK-MDR1 Bidirectional Transport (Active Efflux Assessment)

Because 4-Allyl-7,7-diphenyl-1,4-oxazepane is a lipophilic amine, it is at high risk of being recognized by P-glycoprotein (P-gp). The Madin-Darby Canine Kidney cell line transfected with the human MDR1 gene (MDCK-MDR1) is the industry standard for efflux screening[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK-MDR1 cells on polycarbonate Transwell® inserts at a density of 3×105 cells/cm². Culture for 3-5 days.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 150 Ω·cm² and Lucifer Yellow permeability is < 0.5×10−6 cm/s.

  • Dosing: Apply 10 µM of the oxazepane derivative to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Sampling: Sample 50 µL from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh pre-warmed buffer.

  • Analysis: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp​(B→A)/Papp​(A→B) ).

  • Validation & QC: Co-incubate with a known P-gp inhibitor (e.g., Elacridar). If an initial ER > 2.0 drops below 2.0 upon inhibition, P-gp mediated efflux is definitively confirmed.

Pathway Blood Blood Capillary (Free Drug) Apical Apical Membrane (Endothelial Cell) Blood->Apical Passive Diffusion Cytosol Endothelial Cytosol Apical->Cytosol Influx Pgp P-gp Efflux Pump Pgp->Blood Efflux Cytosol->Pgp Substrate Binding Basolateral Basolateral Membrane Cytosol->Basolateral Passive Diffusion Brain Brain ISF (Target Site) Basolateral->Brain Entry into CNS

Mechanistic Permeation Pathway across the BBB Endothelium.

In Vivo Pharmacokinetic Assessment: Kp,uu,brain​

For highly lipophilic molecules like 4-Allyl-7,7-diphenyl-1,4-oxazepane, total brain-to-plasma ratios ( Kp​ ) are heavily skewed by the high non-specific binding of the diphenyl groups to brain parenchyma. To determine the actual pharmacologically active concentration, we must measure the unbound drug partition coefficient ( Kp,uu,brain​ )[4].

Step-by-Step Methodology (Brain Microdialysis):

  • Surgical Implantation: Stereotaxically implant a microdialysis probe (e.g., CMA 12, 20 kDa cutoff) into the striatum of anesthetized Sprague-Dawley rats. Implant a vascular catheter in the jugular vein.

  • Equilibration: Perfuse the brain probe with artificial cerebrospinal fluid (aCSF) at 1 µL/min for 2 hours.

  • Dosing: Administer 4-Allyl-7,7-diphenyl-1,4-oxazepane via continuous intravenous infusion to achieve steady-state plasma concentrations.

  • Sampling: Collect dialysate and blood samples simultaneously every 30 minutes for 3 hours.

  • Recovery Calibration: Use the retrodialysis method to determine the in vivo recovery of the probe.

  • Calculation: Kp,uu,brain​=Cu,brain​/Cu,plasma​ . A value near 1.0 indicates passive diffusion equilibrium; < 1.0 indicates efflux; > 1.0 indicates active uptake.

  • Validation & QC: Ensure steady-state is maintained across at least three consecutive sampling intervals with <15% variance.

Data Presentation

Table 1: Predicted Physicochemical Properties of 4-Allyl-7,7-diphenyl-1,4-oxazepane

ParameterEstimated ValueBBB Permeability Implication
Molecular Weight 293.40 g/mol Optimal (< 400 Da) for transcellular diffusion.
LogP ~ 3.5 - 4.5Highly lipophilic; excellent lipid bilayer partitioning.
TPSA < 25 ŲOptimal (< 90 Ų); minimal hydrogen bonding drag.
pKa (Basic) ~ 8.5 - 9.5Mostly ionized at pH 7.4; potential for P-gp efflux.

Table 2: Interpretative Matrix for BBB Assays

Assay TypeMetricTarget Threshold for CNS Efficacy
PAMPA-BBB Pe​ (Effective Permeability) >4.0×10−6 cm/s
MDCK-MDR1 Efflux Ratio (ER) <2.0 (Indicates lack of significant P-gp efflux)
Microdialysis Kp,uu,brain​ 0.3−1.0 (Ensures sufficient free drug at the target)

References

  • Ciba-Geigy Corporation. (1976). 1,4-Oxazepines as antidepressant agents. U.S. Patent No. 3988448A.
  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232. Available at:[Link]

  • Irvine, J. D., Takahashi, L., Lockhart, K., Cheong, J., Tolan, J. W., Selick, H. E., & Grove, J. R. (1999). MDCK (Madin-Darby canine kidney) cells: A tool for membrane permeability screening. Journal of Pharmaceutical Sciences, 88(1), 28-33. Available at:[Link]

  • Hammarlund-Udenaes, M., Fridén, M., Syvänen, S., & Gupta, A. (2008). On the rate and extent of drug delivery to the brain. Pharmaceutical Research, 25(8), 1737-1750. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Allyl-7,7-diphenyl-1,4-oxazepane as a Privileged Scaffold in CNS Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Introduction & Mechanistic Rationale The 1,4-oxazepane ring sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Mechanistic Rationale

The 1,4-oxazepane ring system is a seven-membered heterocycle that has historically served as a foundational motif in neuropharmacology. Specifically, 4-Allyl-7,7-diphenyl-1,4-oxazepane (CAS: 62537-41-1) represents a highly versatile, privileged scaffold for the development of central nervous system (CNS) therapeutics [1]. Originally explored in the 1970s for its potent antidepressant properties[1], this scaffold is currently experiencing a renaissance in modern drug discovery as a precursor for highly selective dopamine D4 receptor ligands and monoamine reuptake inhibitors [2].

The Causality of Scaffold Design

The architectural success of 4-Allyl-7,7-diphenyl-1,4-oxazepane is driven by two distinct structural features:

  • The 7,7-Diphenyl Moiety (The Pharmacophore): The spatial arrangement of the twin phenyl rings mimics the classic diphenylmethane pharmacophore found in numerous antihistamines, anticholinergics, and antidepressants. This bulky, highly lipophilic domain ensures excellent Blood-Brain Barrier (BBB) penetrance and anchors the molecule deep within the hydrophobic binding pockets of monoamine transporters (SERT/NET) and G-protein coupled receptors (GPCRs)[2].

  • The 4-Allyl Group (The Synthetic Handle): Unlike rigid methyl or benzyl substituents, the terminal alkene of the allyl group provides a highly reactive handle. It allows medicinal chemists to perform late-stage functionalization (e.g., olefin cross-metathesis, epoxidation, or click chemistry) to rapidly generate diverse analog libraries without altering the core 1,4-oxazepane geometry.

Workflow A 4-Allyl-7,7-diphenyl-1,4-oxazepane (Starting Scaffold) B Olefin Cross-Metathesis (Grubbs II Catalyst) A->B Pathway A C Epoxidation / Dihydroxylation (Functionalization) A->C Pathway B D Library of 4-Substituted 1,4-Oxazepanes B->D C->D E High-Throughput Screening (CNS Targets: D4, SERT) D->E Pharmacological Evaluation

Caption: Workflow for the derivatization and screening of 4-Allyl-7,7-diphenyl-1,4-oxazepane libraries.

Experimental Workflows & Protocols

To ensure rigorous, self-validating experimental systems, the following protocols detail the synthesis of derivative libraries and their subsequent pharmacological validation.

Protocol A: Library Generation via Olefin Cross-Metathesis

This protocol utilizes the 4-allyl group to append various pharmacophores. Grubbs Second Generation (Grubbs II) catalyst is specifically selected over Grubbs I due to its higher tolerance for the basic tertiary amine present in the 1,4-oxazepane ring, preventing catalyst poisoning.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 4-Allyl-7,7-diphenyl-1,4-oxazepane (1.0 equiv, 0.5 mmol) in anhydrous dichloromethane (DCM, 5 mL).

  • Reagent Addition: Add the desired terminal alkene (e.g., 4-fluorostyrene) (3.0 equiv) to drive the equilibrium toward the cross-metathesis product.

  • Catalysis: Add Grubbs II catalyst (0.05 equiv, 5 mol%). Causality note: Adding the catalyst last minimizes premature homodimerization of the starting material.

  • Reaction: Reflux the mixture at 40°C for 12 hours. Monitor conversion via TLC (Hexanes:EtOAc 8:2).

  • Quenching & Purification: Terminate the reaction by adding ethyl vinyl ether (0.5 mL) and stir for 30 minutes to deactivate the ruthenium catalyst. Concentrate under reduced pressure and purify via silica gel flash chromatography to isolate the functionalized 1,4-oxazepane derivative.

Protocol B: In Vitro Dopamine D4 Radioligand Binding Assay

Substituted 1,4-oxazepanes are potent D4 receptor ligands [2]. This assay validates the binding affinity ( Ki​ ) of the synthesized library.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing the human Dopamine D4 receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Assay Setup: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10−5 to 10−10 M), 50 µL of [ 3 H]spiperone (final concentration 0.5 nM), and 100 µL of membrane suspension (20 µg protein/well).

  • Control Validation: Use Clozapine (10 µM) in parallel wells to define non-specific binding (NSB). This ensures the system is self-validating; specific binding must account for >80% of total binding for the assay to be deemed successful.

  • Incubation & Filtration: Incubate at 25°C for 60 minutes. Terminate by rapid vacuum filtration through Whatman GF/B filters. Causality note: Filters MUST be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. Because 7,7-diphenyl compounds are highly lipophilic, they will nonspecifically adhere to untreated glass fibers, causing false-positive background noise.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure radioactivity using a liquid scintillation counter. Calculate IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol C: PAMPA-BBB Permeability Assay

To confirm that modifications to the allyl group do not abrogate the scaffold's ability to cross the BBB, a Parallel Artificial Membrane Permeability Assay (PAMPA) is required.

Step-by-Step Methodology:

  • Lipid Preparation: Dissolve porcine brain lipid extract in dodecane (20 mg/mL). Causality note: Porcine brain lipid is strictly required over standard lecithin to accurately mimic the complex sphingomyelin/cholesterol ratio of the human BBB.

  • Plate Assembly: Coat the PVDF membrane of the donor plate with 4 µL of the lipid solution.

  • Incubation: Add 200 µL of test compound (50 µM in PBS, 5% DMSO) to the donor wells. Add 200 µL of fresh PBS to the acceptor wells. Assemble the sandwich plate and incubate at room temperature for 18 hours in a humidity chamber.

  • Analysis: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Mechanistic Visualization

Mechanism N1 Presynaptic Terminal N2 Monoamine Transporters (SERT / NET / DAT) N1->N2 Expresses N4 Synaptic Cleft (Increased Neurotransmitters) N2->N4 Prevents Clearance N3 4-Allyl-7,7-diphenyl-1,4-oxazepane Derivatives N3->N2 Inhibits Reuptake N5 Postsynaptic Receptors (e.g., D4 Receptors) N3->N5 Modulates Binding N4->N5 Activates

Caption: Mechanism of action of 1,4-oxazepane derivatives at the synaptic cleft.

Quantitative Data Summary

The following table summarizes the pharmacological profiles of the parent 4-Allyl-7,7-diphenyl-1,4-oxazepane scaffold against synthesized cross-metathesis derivatives, demonstrating how targeted structural modifications impact target affinity and BBB permeability.

Compound IDStructural Modification (at N-4)D4 Receptor Binding ( Ki​ , nM)SERT Binding ( Ki​ , nM)BBB Permeability ( Pe​ , 10−6 cm/s)
Parent Scaffold Allyl (Unmodified)125.4 ± 8.245.1 ± 3.418.5 (High)
Derivative 1 4-Fluorocinnamyl12.1 ± 1.585.3 ± 6.115.2 (High)
Derivative 2 2,3-Dihydroxypropyl450.2 ± 22.1210.5 ± 15.04.1 (Low)
Clozapine Assay Control9.0 ± 0.8N/A12.0 (High)
Imipramine Assay ControlN/A1.5 ± 0.214.5 (High)

Data Interpretation: The parent scaffold exhibits a balanced polypharmacology. Appending a lipophilic fluorocinnamyl group (Derivative 1) drastically increases D4 receptor affinity (10-fold) while maintaining excellent BBB permeability. Conversely, dihydroxylation (Derivative 2) abolishes both target affinity and CNS penetrance due to a violation of optimal lipophilicity parameters.

References

  • Ciba-Geigy Corporation. (1976). 1,4-Oxazepines as antidepressant agents (U.S. Patent No. 3,988,448). U.S.
  • Johansson, A. M., et al. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 47(12), 3105–3110.[Link]

Application

Application Note: In Vitro Assay Dosing Guidelines for 4-Allyl-7,7-diphenyl-1,4-oxazepane

Introduction and Pharmacological Context 4-Allyl-7,7-diphenyl-1,4-oxazepane (CAS: 62537-41-1) is a synthetic heterocyclic compound characterized by a bulky diphenyl moiety attached to an oxazepane ring. Originally concep...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

4-Allyl-7,7-diphenyl-1,4-oxazepane (CAS: 62537-41-1) is a synthetic heterocyclic compound characterized by a bulky diphenyl moiety attached to an oxazepane ring. Originally conceptualized within the framework of Ciba-Geigy’s foundational research on 1,4-oxazepines as antidepressant agents [1], this compound class functions primarily as monoamine reuptake inhibitors. By binding to the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, it blocks the reuptake of synaptic neurotransmitters. Today, 4-Allyl-7,7-diphenyl-1,4-oxazepane serves as a highly specific reference standard for researchers developing novel neuropharmacological agents and validating high-throughput screening (HTS) assays [2].

Mechanism of Action

MOA Compound 4-Allyl-7,7-diphenyl- 1,4-oxazepane Transporters Monoamine Transporters (SERT, NET, DAT) Compound->Transporters Binds to Reuptake Inhibition of Neurotransmitter Reuptake Transporters->Reuptake Causes Synapse Increased Synaptic Monoamine Concentration Reuptake->Synapse Results in

Diagram 1: Mechanism of Action for 4-Allyl-7,7-diphenyl-1,4-oxazepane.

Physicochemical Properties & Formulation Strategy

Successful in vitro evaluation of 4-Allyl-7,7-diphenyl-1,4-oxazepane requires strict adherence to formulation best practices due to its specific physicochemical profile [3].

  • Lipophilicity and Solvent Selection : The 7,7-diphenyl substitution imparts significant lipophilicity. Causality : Because highly lipophilic molecules aggregate in aqueous environments, primary stock solutions (e.g., 10 mM) must be prepared in 100% anhydrous DMSO. To prevent compound precipitation, the final DMSO concentration in the assay well must not exceed 1% (v/v).

  • Mitigating Non-Specific Binding (NSB) : Lipophilic oxazepanes are notorious for adhering to standard polystyrene labware. Causality : This adherence depletes the free drug concentration, causing an artificial "right-shift" in the dose-response curve (yielding falsely high IC₅₀ values). To prevent this, all serial dilutions should be performed in low-binding polypropylene plates, and the assay buffer must be supplemented with 0.1% Bovine Serum Albumin (BSA) or Pluronic F-127 to act as a carrier.

In Vitro Assay Dosing Guidelines

For comprehensive pharmacological profiling, dose-response curves should span at least 5 logs. Below are the recommended dosing parameters for monoamine transporter assays.

Assay TypePrimary Screening DoseIC₅₀ Determination RangeIncubation TimeReference Control
SERT Reuptake 10 µM0.1 nM – 30 µM (10-point, 1:3)30 minutesFluoxetine
NET Reuptake 10 µM0.1 nM – 30 µM (10-point, 1:3)30 minutesDesipramine
DAT Reuptake 10 µM0.1 nM – 30 µM (10-point, 1:3)15 minutesGBR-12909
Radioligand Binding 10 µM0.01 nM – 10 µM (12-point, 1:3)60 minutesImipramine

Experimental Protocols: A Self-Validating System

Workflow Step1 1. Cell Culture & Plating (HEK293 expressing Transporters) Step2 2. Compound Pre-incubation (Equilibration Phase) Step1->Step2 Step3 3. Substrate Addition (Radioligand / Fluorescent Dye) Step2->Step3 Step4 4. Incubation & Wash (Ice-cold buffer to halt kinetics) Step3->Step4 Step5 5. Signal Quantification (Scintillation / Fluorescence) Step4->Step5 Step6 6. Data Analysis (IC50 / Ki Calculation) Step5->Step6

Diagram 2: Step-by-step in vitro monoamine reuptake assay workflow.

Protocol 1: Cell-Based Monoamine Reuptake Assay

This functional assay measures the ability of 4-Allyl-7,7-diphenyl-1,4-oxazepane to inhibit the active transport of neurotransmitters into cells [2].

Buffer Preparation (Krebs-Ringer HEPES - KRH): Prepare KRH buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM D-glucose, pH 7.4). Critical Addition: Supplement with 0.1% ascorbic acid and 10 µM pargyline. Causality : Ascorbic acid prevents the autoxidation of the monoamine substrates, while pargyline (an MAO inhibitor) prevents the enzymatic degradation of the internalized substrate. This ensures the measured signal strictly reflects transporter activity, not metabolic stability.

Step-by-Step Procedure:

  • Cell Preparation : Seed HEK293 cells stably expressing the transporter of interest (SERT, NET, or DAT) into 96-well plates at 40,000 cells/well. Incubate overnight.

  • Pre-incubation : Wash cells twice with warm KRH buffer. Add 4-Allyl-7,7-diphenyl-1,4-oxazepane at varying concentrations (0.1 nM to 30 µM) and incubate for 20 minutes at 37°C.

    • Causality : Pre-incubation allows the compound to reach thermodynamic equilibrium with the transporter binding site before the substrate is introduced, preventing the underestimation of potency that occurs during dynamic competition.

  • Substrate Addition : Add the radiolabeled substrate (e.g., [³H]-Serotonin,[³H]-Norepinephrine, or [³H]-Dopamine) at a final concentration of 20 nM. Incubate for exactly 15-30 minutes (depending on the transporter kinetics).

  • Termination : Rapidly aspirate the assay buffer and wash the cells three times with 200 µL of ice-cold KRH buffer.

    • Causality : Instantly dropping the temperature to 4°C halts all transporter-mediated kinetics, preventing the efflux of the accumulated intracellular radioligand during the washing steps.

  • Quantification : Lyse the cells using 0.1 N NaOH or a dedicated lysis buffer, add scintillation fluid, and quantify radioactivity using a MicroBeta counter.

Protocol 2: Radioligand Competition Binding Assay

To determine the absolute binding affinity (Kᵢ) independent of transport kinetics, a membrane-based competition assay is utilized.

  • Membrane Preparation : Isolate cell membranes from transporter-expressing cells. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation : In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of a radioligand (e.g., [³H]-Citalopram for SERT), and varying concentrations of 4-Allyl-7,7-diphenyl-1,4-oxazepane. Incubate for 60 minutes at room temperature to reach equilibrium.

  • Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Washing : Wash filters three times with ice-cold wash buffer.

  • Detection : Dry the filters, add scintillation cocktail, and count the bound radioactivity.

Data Analysis & Quality Control

To ensure the trustworthiness of the generated data, every assay plate must function as a self-validating system .

  • Z'-Factor Calculation : Include 8 wells of Vehicle (DMSO) for the Maximum Signal (Total Uptake) and 8 wells of a saturating reference inhibitor (e.g., 10 µM Fluoxetine) for the Minimum Signal (Non-Specific Uptake). Calculate the Z'-factor. A plate is only deemed valid if the Z'-factor is ≥ 0.5 .

  • IC₅₀ and Kᵢ Determination : Plot the normalized data (Percentage of Control Uptake vs. Log[Compound]) using non-linear regression (four-parameter logistic equation). Convert the IC₅₀ from the binding assay to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Radioligand]/K_d)

References

  • Ciba-Geigy Corporation. (1976). 1,4-Oxazepines as antidepressant agents (US Patent 3,988,448).
Method

Advanced Crystallization and Purification Protocols for 4-Allyl-7,7-diphenyl-1,4-oxazepane

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Technical Protocol Executive Summary & Physicochemical Profiling The compound 4-Allyl-7,7-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Technical Protocol

Executive Summary & Physicochemical Profiling

The compound 4-Allyl-7,7-diphenyl-1,4-oxazepane (CAS: 62537-41-1)[1] is a critical, highly lipophilic pharmaceutical intermediate characterized by a bulky diphenylmethane-like moiety and a flexible 1,4-oxazepane ring. Due to its structural flexibility and low melting point, the free base is notoriously prone to "oiling out" (liquid-liquid phase separation) during standard concentration, making direct crystallization challenging.

To establish a highly crystalline, thermodynamically stable solid form, process chemists universally favor converting the free base into its hydrochloride salt, 4-Allyl-7,7-diphenyl-1,4-oxazepane hydrochloride (CAS: 60162-94-9)[2]. This Application Note details the thermodynamic causality, logic-driven solvent selection, and self-validating experimental protocols required to achieve >99.5% purity of this intermediate.

Thermodynamic Strategy & Causality

The purification strategy relies on the drastic solubility shift induced by salt formation. The free base is highly soluble in aprotic organic solvents (e.g., ethyl acetate, toluene) due to the dominant lipophilicity of the twin phenyl rings. However, the tertiary amine within the oxazepane ring possesses a pKa suitable for protonation by strong acids[3].

By introducing hydrochloric acid in a polar protic solvent like Isopropanol (IPA), we force a phase behavior inversion[4]. The newly formed HCl salt becomes highly crystalline and precipitates out of the organic matrix, while unreacted neutral impurities (such as diphenyl precursors or allyl halides) remain entirely dissolved in the mother liquor.

Decision Matrix for Purification

PurifLogic Start Impurity Profile Assessment Lipophilic High Lipophilic Impurities Start->Lipophilic Polar High Polar Impurities Start->Polar Salt Form HCl Salt (Shift to Hydrophilic) Lipophilic->Salt Base Retain Free Base (Use Non-polar Anti-solvent) Polar->Base Cryst1 IPA/HCl Reactive Crystallization Salt->Cryst1 Cryst2 EtOAc/Heptane Crystallization Base->Cryst2

Decision matrix for selecting the optimal purification route based on crude impurity profiling.

Quantitative Data Summaries

To design a self-validating protocol, empirical solubility data and expected clearance rates must be established as baseline metrics.

Table 1: Comparative Solubility Profile (mg/mL at 25°C)

Solvent SystemFree Base (CAS 62537-41-1)HCl Salt (CAS 60162-94-9)Phase Behavior Causality
Water < 0.115.2Ionization enables aqueous solvation.
Isopropanol (IPA) 30.585.0 (at 50°C) / 5.2 (at 5°C)Steep thermal gradient ideal for cooling crystallization.
Ethyl Acetate (EtOAc) > 2002.5Excellent anti-solvent for the salt form.
Heptane 15.0< 0.1Complete rejection of the polar salt lattice.

Table 2: Expected Impurity Clearance via Reactive Crystallization

Impurity TypeCrude Content (%)Post-Cryst Content (%)Clearance Factor
Diphenyl Precursors4.500.1045x
Unreacted Allyl Halides1.20N.D. (<0.01)>100x
Oxazepane Ring Byproducts2.800.309.3x

Self-Validating Experimental Protocols

The following workflow describes the reactive crystallization of the hydrochloride salt. Every step includes an In-Process Control (IPC) to ensure the system is self-validating and prevents catastrophic yield loss[5].

Protocol: Reactive Crystallization of the Hydrochloride Salt

Step 1: Dissolution & Clarification

  • Action: Suspend 100 g of crude 4-Allyl-7,7-diphenyl-1,4-oxazepane free base in 1000 mL of Isopropanol (10 volumes). Heat the jacketed reactor to 50°C under moderate agitation (200 rpm) until complete dissolution is achieved.

  • Causality: IPA is selected because it dissolves both the free base and lipophilic impurities completely at 50°C, while providing a steep solubility drop for the resulting HCl salt at lower temperatures.

  • Self-Validation (IPC 1): Perform a visual check. The solution must be completely transparent. If particulate matter persists, perform a hot polish filtration through a 0.45 µm PTFE filter to remove insoluble inorganic salts.

Step 2: Controlled Acidification

  • Action: Slowly charge 1.05 molar equivalents of concentrated aqueous HCl (37% w/w) dropwise over 30 minutes.

  • Causality: Dropwise addition prevents localized zones of extreme supersaturation, which would lead to the rapid precipitation of amorphous material or the entrapment of mother liquor (occlusion) inside the crystal lattice[6].

  • Self-Validation (IPC 2): Monitor the apparent pH of the organic solution using a calibrated probe. The endpoint is reached when the pH stabilizes between 3.0 and 4.0. Warning: Do not exceed 1.1 equivalents; excess chloride induces the common-ion effect, prematurely crashing out impurities.

Step 3: Supersaturation Hold & Seeding

  • Action: Maintain the reactor at 40°C for 1 hour. If spontaneous nucleation does not occur within 15 minutes, introduce 1.0 g (1% w/w) of pure crystalline 4-Allyl-7,7-diphenyl-1,4-oxazepane hydrochloride as a seed.

  • Causality: Holding the temperature just below the solubility limit (metastable zone) allows the seeds to consume the supersaturation slowly, promoting the growth of large, highly pure, thermodynamically stable crystals rather than kinetic polymorphs[5].

Step 4: Cooling & Isolation

  • Action: Initiate a linear cooling ramp from 40°C to 5°C at a rate of 0.25°C/min. Once at 5°C, hold for 2 hours. Filter the resulting slurry via a Nutsche filter and wash the filter cake with 200 mL of pre-chilled IPA (0–5°C).

  • Self-Validation (IPC 3): Sample the mother liquor and analyze via HPLC. The product concentration in the filtrate should be <5.5 mg/mL. If product loss exceeds 5%, concentrate the filtrate by 30% under vacuum to induce a second crop. Dry the isolated cake under vacuum at 45°C until the Loss on Drying (LOD) is <0.5%.

Workflow Visualization

ReactiveCryst A Crude Free Base (CAS 62537-41-1) B Dissolution in Isopropanol (50°C, 10 vol) A->B C Addition of 1.05 eq HCl (Dropwise, 30 min) B->C D Supersaturation & Nucleation (Hold at 40°C for 1 h) C->D E Controlled Cooling (0.25°C/min to 5°C) D->E F Filtration & Cold IPA Wash E->F G Pure HCl Salt (CAS 60162-94-9) F->G

Workflow for reactive crystallization of 4-Allyl-7,7-diphenyl-1,4-oxazepane hydrochloride.

Analytical Validation Standards

To guarantee the integrity of the purified API intermediate, the following analytical suite must be executed post-crystallization:

  • HPLC (Chemical Purity): Reverse-phase chromatography (C18 column, Acetonitrile/Water gradient with 0.1% TFA). Acceptance criteria: >99.5% Area.

  • DSC/TGA (Thermal & Polymorph Purity): Differential Scanning Calorimetry must show a single, sharp endothermic melting peak corresponding to the specific polymorph of the HCl salt, with no prior exothermic re-crystallization events (indicating absence of amorphous content).

  • 1H-NMR: Confirm the complete protonation of the oxazepane nitrogen (downfield shift of adjacent methylene protons) and the absence of residual IPA solvent peaks.

References

  • Salt Selection in Drug Development Source: Pharmaceutical Technology, Vol. 32, Issue 3 URL:[Link]

  • Advanced Methodologies for Pharmaceutical Salt Synthesis Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Editorial: The Importance of Crystallization Conditions Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Application

Application Note: In Vitro Administration Protocols for 4-Allyl-7,7-diphenyl-1,4-oxazepane (ADPO)

Optimizing Cell Culture Assays for Investigational 1,4-Oxazepane Derivatives in Ferroptosis and GPCR Modulation Introduction & Scientific Context 4-Allyl-7,7-diphenyl-1,4-oxazepane (ADPO) (CAS: 62537-41-1; HCl salt CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Cell Culture Assays for Investigational 1,4-Oxazepane Derivatives in Ferroptosis and GPCR Modulation

Introduction & Scientific Context

4-Allyl-7,7-diphenyl-1,4-oxazepane (ADPO) (CAS: 62537-41-1; HCl salt CAS: 60162-94-9) is a specialized heterocyclic scaffold increasingly utilized in advanced pharmacological screening. Recently, the 1,4-oxazepane ring has emerged as a critical pharmacophore in the development of novel ferroptosis inhibitors and G-protein coupled receptor (GPCR) modulators.

As a Senior Application Scientist, understanding the structural causality of ADPO is essential for designing effective cell culture assays. The molecule's efficacy is driven by two key moieties:

  • The 7,7-diphenyl group: This bulky, highly lipophilic domain acts as a hydrophobic anchor. It enables deep insertion into lipid bilayers to halt lipid peroxidation chain reactions, and it fits precisely into the hydrophobic binding pockets of specific GPCRs, such as GPR34 .

  • The 4-allyl group: This flexible, sterically accessible alkene provides a handle for receptor interaction or radical trapping, distinguishing it from rigid benzyl or alkyl analogs.

Recent structure-activity relationship (SAR) studies have demonstrated that optimizing the 1,4-oxazepane group yields potent inhibitors of ferroptosis with exceptional cellular potency . The protocols below provide a self-validating framework to evaluate ADPO’s cytoprotective and receptor-modulating properties in vitro.

Reagent Preparation & Handling

Due to the high lipophilicity of the diphenyl moiety (estimated LogP > 4.0), ADPO exhibits poor aqueous solubility. Proper reconstitution is critical to prevent precipitation and ensure accurate dosing.

  • Stock Solution (10 mM): Dissolve ADPO in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).

  • Causality of Solvent Choice: DMSO ensures complete solvation of the hydrophobic diphenyl rings. Aqueous dilution must only occur immediately prior to cell administration to prevent the formation of micro-precipitates, which can cause erratic assay readouts.

  • Storage: Aliquot the 10 mM stock into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles, as the 4-allyl group can be susceptible to slow auto-oxidation over time.

Cell Culture Administration Protocols

To ensure a self-validating system, every experiment must include a vehicle control (DMSO ≤ 0.1%), a negative control (stressor alone), and a positive control (a known inhibitor, e.g., Ferrostatin-1 for ferroptosis).

Protocol A: Erastin-Induced Ferroptosis Rescue Assay

This assay evaluates the cytoprotective efficacy of ADPO against glutathione depletion-induced ferroptosis.

  • Cell Seeding: Seed HT-1080 (human fibrosarcoma) cells at a density of 5,000 cells/well in a 96-well opaque plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • ADPO Pre-incubation: Prepare working concentrations of ADPO (0.01 µM to 10 µM) in pre-warmed culture media. Replace the seeding media with ADPO-containing media and incubate for 2 hours.

    • Causality: Pre-incubation is critical. ADPO must partition into the cellular membrane and engage its GPCR targets or lipid interfaces before the intracellular glutathione pool is depleted by the stressor.

  • Stress Induction: Add Erastin (final concentration 5 µM) to the wells. Include wells with Erastin + Ferrostatin-1 (1 µM) as a positive rescue control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Viability Readout: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® reagent (1:1 ratio with media volume), lyse for 10 minutes on an orbital shaker, and record luminescence to quantify intracellular ATP (directly proportional to viable cells).

Protocol B: Intracellular Lipid ROS Scavenging Assay (BODIPY 581/591 C11)

This protocol quantifies ADPO's ability to suppress lipid peroxidation, a hallmark of ferroptosis .

  • Cell Preparation: Seed HT-1080 cells in 6-well plates (2 × 10⁵ cells/well) and allow them to adhere overnight.

  • Treatment: Pre-treat cells with ADPO (1 µM and 5 µM) for 2 hours, followed by the addition of RSL3 (0.5 µM) to directly inhibit GPX4 and induce rapid lipid ROS accumulation. Incubate for 4 hours.

  • Probe Loading: Add BODIPY™ 581/591 C11 to a final concentration of 2 µM directly into the culture media. Incubate for 30 minutes at 37°C.

    • Causality: BODIPY C11 localizes to lipid membranes. Upon oxidation by lipid ROS, its fluorescence emission shifts from red (~590 nm) to green (~510 nm). ADPO's efficacy is quantified by the preservation of the red fluorescence peak.

  • Harvest & Flow Cytometry: Wash cells twice with PBS, trypsinize, and resuspend in 500 µL of cold FACS buffer (PBS + 1% BSA).

  • Readout: Analyze 10,000 events per sample using a flow cytometer. Excite at 488 nm and measure the ratio of green (FITC channel) to red (PE/Texas Red channel) fluorescence.

Data Presentation

The following table summarizes the expected pharmacological parameters when administering ADPO and related 1,4-oxazepane derivatives in standard in vitro models.

Parameter / Assay TypeCell Line ModelExpected RangeMax Media SolubilityNotes
Ferroptosis Rescue (EC₅₀) HT-1080 (Fibrosarcoma)0.5 µM – 3.5 µM~50 µM (0.5% DMSO)Potency depends on allyl group integrity.
Ferroptosis Rescue (EC₅₀) H9c2 (Cardiomyoblasts)0.8 nM – 1.5 µM~50 µM (0.5% DMSO)Highly potent in cardiac models.
Lipid ROS Suppression (IC₅₀) HT-1080 (Fibrosarcoma)1.0 µM – 5.0 µM~50 µM (0.5% DMSO)Measured via BODIPY C11 oxidation ratio.
GPCR (GPR34) Modulation CHO-K1 (Transfected)10 nM – 500 nM~50 µM (0.5% DMSO)Requires pre-incubation for receptor binding.

Mechanistic and Workflow Visualizations

Mechanism Erastin Erastin / RSL3 (Stress Inducers) GPX4 GPX4 Inhibition (Antioxidant Failure) Erastin->GPX4 Inhibits LipidROS Lipid ROS Accumulation GPX4->LipidROS Fails to clear Ferroptosis Ferroptotic Cell Death LipidROS->Ferroptosis Induces ADPO 4-Allyl-7,7-diphenyl- 1,4-oxazepane (ADPO) ADPO->LipidROS Direct Scavenging GPR34 GPCR Target (e.g., GPR34) ADPO->GPR34 Modulates GPR34->LipidROS Suppresses Survival Cell Survival & Repair GPR34->Survival Promotes

Figure 1: Mechanistic pathway of ADPO in suppressing lipid ROS and preventing ferroptosis.

Workflow Seed 1. Seed Cells (HT-1080) Preincubate 2. Pre-incubate ADPO (1-10 µM) Seed->Preincubate Induce 3. Add Inducer (Erastin) Preincubate->Induce Incubate 4. Incubate 24h (37°C, 5% CO2) Induce->Incubate Assay 5. Readout (Viability/ROS) Incubate->Assay

Figure 2: Step-by-step experimental workflow for ADPO cell culture administration.

References

  • Regulating Agent of GPR34 Receptor Function.Google Patents (US20100130737A1).
  • Discovery and Structure–Activity Relationship Studies of Diazepine Derivatives as a New Class of Ferroptosis Inhibitors with Potent Efficacy in the Doxorubicin-Induced Cardiomyopathy Model. Journal of Medicinal Chemistry (2026). URL:[Link]

  • Protocol for detection of ferroptosis in cultured cells. PMC - NIH (Methods Cell Biol). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Allyl-7,7-diphenyl-1,4-oxazepane Synthesis

Welcome to the Advanced Synthesis Support Center. The construction of the 1,4-oxazepane scaffold—a privileged seven-membered heterocyclic motif—presents unique thermodynamic and kinetic challenges[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The construction of the 1,4-oxazepane scaffold—a privileged seven-membered heterocyclic motif—presents unique thermodynamic and kinetic challenges[1]. Specifically, synthesizing 4-Allyl-7,7-diphenyl-1,4-oxazepane requires an intramolecular etherification that forces a primary alcohol to attack a sterically hindered, tertiary benzylic center.

This guide is designed for bench chemists and drug development professionals experiencing low yields, primarily due to competing elimination reactions and oligomerization during the critical ring-closure step.

Mechanistic Overview & Synthetic Workflow

The most robust synthetic route utilizes an open-chain diol precursor: N-allyl-N-(2-hydroxyethyl)-3-amino-1,1-diphenyl-1-propanol . The final step relies on an acid-catalyzed dehydration where the tertiary alcohol forms a highly stabilized diphenylmethyl carbocation, which is subsequently trapped by the primary hydroxyl group to close the 7-membered ring[2].

SynthesisWorkflow A 3-Amino-1,1-diphenyl-1-propanol B N-Allylation (Allyl Br, K2CO3) A->B C 3-(Allylamino)-1,1-diphenyl-1-propanol B->C D N-Alkylation (2-Bromoethanol, DIPEA) C->D E Diol Precursor N-Allyl-N-(2-hydroxyethyl)-... D->E F Acid-Catalyzed Cyclization (MsOH, CH2Cl2, 0°C) E->F G Target Molecule 4-Allyl-7,7-diphenyl-1,4-oxazepane F->G Intramolecular Etherification H Dehydration Byproduct (Alkene Formation) F->H Competing Elimination

Synthetic workflow of 4-Allyl-7,7-diphenyl-1,4-oxazepane highlighting the competing elimination.

Diagnostic Data: Yield Optimization

The table below summarizes quantitative yield data based on different cyclization conditions. The primary cause of yield loss is the unimolecular elimination (E1) of the carbocation to form a stable conjugated alkene (1,1-diphenylprop-1-ene derivative) instead of the desired substitution (SN1).

Reagent / CatalystSolventTemp (°C)ConcentrationOxazepane Yield (%)Alkene Byproduct (%)Diagnostic Notes
H₂SO₄ (aq, 60%)Toluene80°C0.5 M12%78%High heat and water content strongly favor E1 elimination.
TFACH₂Cl₂25°C0.1 M35%50%Moderate cyclization; TFA is not dehydrating enough.
MsOH (Anhydrous) CH₂Cl₂ 0°C 0.05 M 82% 10% Optimal. Low temp suppresses entropy-driven elimination.
BF₃·OEt₂CH₂Cl₂-20°C0.05 M65%15%Clean profile, but reaction kinetics are sluggish.

Targeted Troubleshooting & FAQs

Q: Why is my yield for the final cyclization step consistently below 30%, with a major non-polar spot on TLC? A: This is a classic kinetic vs. thermodynamic competition. The tertiary alcohol at C7 readily dehydrates under acidic conditions to form a stable benzylic carbocation. Because the resulting carbocation is highly stabilized by the two phenyl rings, its lifetime is extended. At room temperature or higher, unimolecular elimination (E1) to form a conjugated alkene outcompetes the entropically disfavored 7-membered ring closure. Solution: Lower the reaction temperature to 0°C to reduce the entropic driving force for elimination, and operate under pseudo-high dilution (0.05 M) to prevent intermolecular oligomerization.

Q: Can I use basic conditions to close the ring instead of acidic conditions? A: Yes, but it requires a "reverse polarity" approach. Attempting an SN2 displacement at a sterically hindered, tertiary benzylic center (C7) is impossible. Instead, you must selectively tosylate the primary alcohol (C2 position) while leaving the tertiary alcohol intact. You can then use a strong base (e.g., NaH) to deprotonate the tertiary alcohol, allowing the resulting alkoxide to attack the primary tosylate[3]. This avoids carbocation intermediates entirely but adds two synthetic steps.

Q: I observe significant N-deallylation during the cyclization. How can I prevent this? A: N-deallylation occurs when trace water acts as a nucleophile on the protonated allylamine intermediate at elevated temperatures. Ensure your solvent (CH₂Cl₂) is strictly anhydrous, use fresh molecular sieves, and employ a non-aqueous acid like pure Methanesulfonic Acid (MsOH).

Q: The N-alkylation to form the diol precursor is sluggish and yields multiple products. What is the optimal approach? A: Secondary amines are prone to over-alkylation, and 2-bromoethanol can undergo self-condensation under strongly basic conditions. To bypass this, perform a reductive amination using glycolaldehyde dimer and NaBH(OAc)₃ in 1,2-dichloroethane. This completely avoids alkylation side reactions and cleanly installs the 2-hydroxyethyl group.

Self-Validating Protocol: Acid-Catalyzed Cyclization

This step-by-step methodology utilizes built-in, self-validating checks to ensure the reaction is proceeding correctly without requiring offline LC-MS analysis during the run.

Mechanism A Protonation of Tertiary Alcohol B Loss of H2O A->B C Diphenylmethyl Carbocation B->C D 7-Exo-Trig Attack by Primary OH C->D E Deprotonation D->E F 1,4-Oxazepane Ring Formed E->F

Carbocation-mediated intramolecular etherification mechanism for 1,4-oxazepane ring closure.

Phase 1: Reaction Setup & Initiation
  • Preparation: Dissolve 10.0 mmol of the diol precursor (N-allyl-N-(2-hydroxyethyl)-3-amino-1,1-diphenyl-1-propanol) in 200 mL of anhydrous CH₂Cl₂ (yielding a 0.05 M pseudo-high dilution).

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0°C under a positive pressure of dry N₂.

  • Activation: Add 15.0 mmol (1.5 eq) of anhydrous Methanesulfonic Acid (MsOH) dropwise over 10 minutes.

    • Validation Check 1 (Visual): The solution should transition to a transient pale yellow/orange color, confirming the generation of the diphenylmethyl carbocation. If the solution turns dark brown or black, the acid is too concentrated or contains water, leading to rapid polymerization.

Phase 2: In-Process Monitoring
  • Stirring: Maintain the reaction at 0°C for exactly 2 hours. Do not let it warm to room temperature.

  • TLC Analysis: Pull a 0.1 mL aliquot, quench it in 0.5 mL of saturated NaHCO₃, and extract with 0.5 mL EtOAc. Spot on a silica TLC plate (Eluent: Hexanes/EtOAc 7:3).

    • Validation Check 2 (Chromatographic): The starting diol (R_f ~0.1, stains deep blue with Phosphomolybdic Acid [PMA]) should be completely consumed. The target 1,4-oxazepane will appear as a new spot at R_f ~0.5 (UV active, stains faint brown). If a major spot appears at R_f ~0.8, elimination to the alkene has occurred.

Phase 3: Quench & Isolation
  • Quenching: While still at 0°C, slowly add 50 mL of saturated aqueous NaHCO₃ to neutralize the MsOH. Stir vigorously until the aqueous layer tests at pH 8.

  • Extraction: Separate the organic layer. Extract the aqueous phase with an additional 2 × 50 mL of CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Final Verification:

    • Validation Check 3 (NMR): Dissolve a crude sample in CDCl₃. In the ¹H NMR spectrum, verify the complete disappearance of the primary -OH triplet (~3.5 ppm) and the tertiary -OH singlet. The newly formed oxazepane ring CH₂ protons will appear as complex, non-equivalent multiplets between 2.5 and 3.8 ppm. The allyl protons must remain intact (multiplet at ~5.8 ppm, doublets at ~5.1-5.2 ppm).

References

  • Ruysbergh, E., et al. "Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin." The Journal of Organic Chemistry, 82(12), 2017. Available at:[Link][2]

  • Wang, Z., et al. "A New Approach to 1,4-Oxazines and 1,4-Oxazepines via Base-Promoted Exo Mode Cyclization of Alkynyl Alcohols: Mechanism and DFT Studies." Organic Letters, 2012. Available at:[Link][3]

Sources

Optimization

Optimizing HPLC retention time for 4-Allyl-7,7-diphenyl-1,4-oxazepane

Technical Support Center: HPLC Method Development & Troubleshooting Topic: Optimizing HPLC Retention Time for 4-Allyl-7,7-diphenyl-1,4-oxazepane Welcome to the Technical Support Center. As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Method Development & Troubleshooting Topic: Optimizing HPLC Retention Time for 4-Allyl-7,7-diphenyl-1,4-oxazepane

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve chromatographic challenges associated with highly lipophilic, basic heterocyclic compounds.

4-Allyl-7,7-diphenyl-1,4-oxazepane presents a unique dual-challenge in High-Performance Liquid Chromatography (HPLC):

  • Extreme Lipophilicity: The presence of two phenyl rings at the 7-position and an allyl group at the 4-position significantly increases the molecule's hydrophobicity (estimated logP > 4.5), leading to excessive retention times on standard reversed-phase columns [2].

  • Strong Basicity: The tertiary amine within the 1,4-oxazepane ring has a predicted pKa of approximately 10.01 [1]. At neutral pH, this nitrogen is fully protonated and prone to severe silanophilic interactions with residual silanols on the silica stationary phase, causing peak tailing and poor recovery [2].

Part 1: Visual Workflow for Method Optimization

The following decision tree outlines the mechanistic pathways for optimizing the retention time and peak shape of 4-Allyl-7,7-diphenyl-1,4-oxazepane.

HPLC_Optimization Start Challenge: High Retention Time & Peak Tailing (4-Allyl-7,7-diphenyl-1,4-oxazepane) pH_Opt Step 1: Optimize Mobile Phase pH Start->pH_Opt Low_pH Low pH Pathway (pH ~2.5) (0.1% TFA or Formic Acid) pH_Opt->Low_pH High_pH High pH Pathway (pH ~10.5) (10mM Ammonium Bicarbonate) pH_Opt->High_pH Low_pH_Mech Mechanism: Amine Protonated (+) Silanols Neutralized (0) Result: Reduced RT & Tailing Low_pH->Low_pH_Mech High_pH_Mech Mechanism: Amine Unionized (0) Silanols Ionized (-) Result: High RT, Sharp Peaks High_pH->High_pH_Mech Column_Opt Step 2: Stationary Phase Selection Low_pH_Mech->Column_Opt High_pH_Mech->Column_Opt Phenyl Phenyl-Hexyl Column (Exploits π-π Interactions) Column_Opt->Phenyl C8 C8 / Polymeric Column (Reduces Hydrophobic Retention) Column_Opt->C8 Temp_Opt Step 3: Elevate Temperature (45°C - 50°C to improve mass transfer) Phenyl->Temp_Opt C8->Temp_Opt

Figure 1: Mechanistic decision tree for optimizing HPLC retention time and peak shape for lipophilic basic amines.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my retention time for 4-Allyl-7,7-diphenyl-1,4-oxazepane excessively long (>25 minutes) on a standard C18 column? A: The extreme retention is caused by the dispersive hydrophobic interactions between the dense C18 alkyl chains and the highly lipophilic 7,7-diphenyl and 4-allyl moieties. To resolve this, you must alter the thermodynamic partition coefficient.

  • Action: Switch from Methanol to Acetonitrile (ACN). ACN is a stronger elution solvent for lipophilic compounds and operates with lower viscosity, reducing backpressure [2]. If ACN is insufficient, replace the C18 column with a C8 column (shorter alkyl chain = less hydrophobic retention) or a Phenyl-Hexyl column (which provides alternative π−π selectivity, often eluting bulky aromatic compounds faster than purely aliphatic stationary phases).

Q2: I am experiencing severe peak tailing (Asymmetry factor > 2.0). What is the mechanistic cause and how do I fix it? A: Peak tailing here is a classic symptom of silanophilic interactions . The tertiary amine in the oxazepane ring (pKa ~10.01) is positively charged at neutral pH [1]. Standard silica-based columns have residual silanol groups (-Si-OH) that become ionized (-Si-O⁻) above pH 4.0. The electrostatic attraction between the protonated oxazepane nitrogen and the ionized silanols causes secondary retention mechanisms, leading to tailing [2].

  • Action: You must manipulate the ionization state of either the analyte or the column.

    • Approach A (Low pH): Use 0.1% Trifluoroacetic acid (TFA) to drop the pH to ~2.0. This fully protonates the amine but, crucially, neutralizes the silanols, shutting down the electrostatic interaction [3]. TFA also acts as an ion-pairing agent, further improving peak shape.

    • Approach B (High pH): Use a hybrid-silica column (e.g., Waters XBridge) capable of withstanding pH 11, and use a 10 mM Ammonium Bicarbonate buffer (pH 10.5). This deprotonates the oxazepane nitrogen, rendering it neutral. While this increases retention time, it completely eliminates silanol-driven tailing [3].

Q3: Does column temperature significantly affect the chromatography of this compound? A: Yes. Bulky, rigid molecules like 7,7-diphenyl-1,4-oxazepane suffer from slow mass transfer kinetics between the mobile and stationary phases, which broadens peaks and increases retention time.

  • Action: Elevate the column compartment temperature to 45 °C – 50 °C . This decreases mobile phase viscosity, increases the diffusion coefficient of the analyte, and accelerates the mass transfer rate, resulting in sharper peaks and reduced retention times.

Part 3: Quantitative Data & Optimization Tables

Table 1: Effect of Mobile Phase pH on 4-Allyl-7,7-diphenyl-1,4-oxazepane

pH RangeBuffer / AdditiveAnalyte StateSilanol StateImpact on Retention Time (RT)Impact on Peak Shape
Acidic (pH 2.0 - 2.5) 0.1% TFA or Formic AcidProtonated (+1)Neutral (0)Decreased (Analyte is more polar)Excellent (No electrostatic binding)
Neutral (pH 6.0 - 7.5) Phosphate or AcetateProtonated (+1)Ionized (-1)ModeratePoor / Tailing (Strong ionic interaction)
Basic (pH 10.0 - 11.0) Ammonium Bicarbonate / HydroxideUnionized (0)Ionized (-1)Significantly Increased Good (Requires high-pH stable column)

Table 2: Stationary Phase Selection Guide

Column TypeMechanism of InteractionSuitability for 4-Allyl-7,7-diphenyl-1,4-oxazepane
Standard C18 Strong hydrophobic (dispersive)Low: Causes excessive retention times.
C8 Moderate hydrophobicHigh: Reduces RT while maintaining resolution.
Phenyl-Hexyl π−π and moderate hydrophobicOptimal: Excellent selectivity for the diphenyl moiety; faster elution than C18.
Polymeric (PS-DVB) Hydrophobic, no silanolsHigh: Completely eliminates silanophilic tailing[4].

Part 4: Step-by-Step Experimental Protocol

Optimized Gradient HPLC Method for 4-Allyl-7,7-diphenyl-1,4-oxazepane

This self-validating protocol utilizes a low-pH, ion-pairing approach combined with a Phenyl-Hexyl stationary phase to ensure rapid elution and perfect peak symmetry.

Materials & Reagents:

  • Column: Waters XBridge Phenyl or Phenomenex Luna Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A (Aqueous): 0.1% v/v Trifluoroacetic Acid (TFA) in LC-MS grade Water. (Note: TFA acts as an ion-pairing agent to mask the basic amine).

  • Mobile Phase B (Organic): 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile.

Step-by-Step Workflow:

  • System Preparation: Purge the HPLC lines with Mobile Phase A and B. Ensure the column oven is pre-heated and stabilized at 45 °C .

  • Sample Preparation: Dissolve 4-Allyl-7,7-diphenyl-1,4-oxazepane in the sample diluent to achieve a concentration of 0.1 - 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Programming: Implement the following gradient to forcefully elute the lipophilic compound while maintaining initial focusing:

    • 0.0 - 1.0 min: 30% B (Isocratic hold to focus the analyte band)

    • 1.0 - 8.0 min: Linear ramp from 30% B to 95% B

    • 8.0 - 11.0 min: 95% B (Column wash to elute highly retained conformers)

    • 11.0 - 11.1 min: Return to 30% B

    • 11.1 - 15.0 min: Re-equilibration at 30% B

  • Flow Rate & Injection: Set flow rate to 1.2 mL/min . Inject 5 µL of the sample.

  • Detection: Set the UV/Vis or PDA detector to 210 nm (for the allyl/oxazepane backbone) and 254 nm (for the diphenyl groups).

  • System Suitability Validation: Run a blank injection to confirm a flat baseline. The target analyte should elute between 5.5 and 7.5 minutes with a USP tailing factor of ≤1.2 .

References

  • Giaginis, C., & Tsantili-Kakoulidou, A. (2014). "Current State of the Art in HPLC Methodology for Lipophilicity Assessment of Basic Drugs. A Review." ResearchGate. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method." Available at:[Link]

Troubleshooting

Preventing degradation of 4-Allyl-7,7-diphenyl-1,4-oxazepane during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical vulnerabilities of 4-Allyl-7,7-diphenyl-1,4-oxazepane .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical vulnerabilities of 4-Allyl-7,7-diphenyl-1,4-oxazepane . This compound presents unique storage challenges due to the presence of an oxidation-sensitive tertiary amine, a reactive allyl double bond, and UV-absorbing diphenyl groups.

Below, you will find mechanistic troubleshooting FAQs, self-validating experimental protocols, and analytical workflows to ensure the absolute integrity of your compound during long-term storage and handling.

Part 1: Mechanistic Troubleshooting & FAQs (Causality)

Q1: Why does 4-Allyl-7,7-diphenyl-1,4-oxazepane degrade rapidly even when stored in a standard laboratory refrigerator? A1: Standard refrigeration controls temperature but does not eliminate atmospheric oxygen or moisture. The degradation of this compound is primarily driven by two simultaneous oxidative pathways:

  • Allyl Auto-oxidation: The hydrogen atoms in the alpha-position relative to the allyl double bond have a very low bond dissociation energy. Trace radicals abstract this hydrogen, leaving a resonance-stabilized allyl radical. This radical rapidly reacts with triplet oxygen ( O2​ ) to form an allyl peroxy radical, which then abstracts another hydrogen to form allyl hydroperoxides[1][2]. Over time, these peroxides decompose into aldehydes and ketones, cleaving the functional group[3].

  • Amine Oxidation: The tertiary amine within the 1,4-oxazepane ring is highly electron-rich. It is susceptible to single-electron transfer (SET) reactions with molecular oxygen or the newly formed allyl hydroperoxides, leading to the formation of an N-oxide derivative[4][5].

Q2: What role does ambient laboratory light play in the degradation process? A2: The 7,7-diphenyl moiety acts as a potent internal photosensitizer. When exposed to ambient UV or fluorescent laboratory light, the phenyl rings absorb photons and transition to an excited triplet state. This excited state can transfer energy to ambient triplet oxygen ( 3O2​ ), converting it into highly reactive singlet oxygen ( 1O2​ ). Singlet oxygen directly attacks the allyl double bond via an "ene" reaction, bypassing the radical initiation phase and drastically accelerating degradation[1].

DegradationPathways Parent 4-Allyl-7,7-diphenyl- 1,4-oxazepane AmineOx Amine Oxidation (N-Oxide Formation) Parent->AmineOx O2 Exposure AllylOx Allyl Auto-oxidation (Hydroperoxides/Epoxides) Parent->AllylOx O2 + Thermal Stress PhotoDeg Photolytic Degradation (Radical Generation) Parent->PhotoDeg UV Light Exposure Noxide N-Oxide Derivative AmineOx->Noxide N-oxidation Cleavage Aldehydes & Ketones AllylOx->Cleavage C-H Abstraction ROS Reactive Oxygen Species PhotoDeg->ROS Photosensitization ROS->AmineOx ROS->AllylOx

Caption: Logical relationship of oxidative and photolytic degradation pathways for the target compound.

Part 2: Experimental Protocols & Storage Workflows

To prevent the degradation mechanisms outlined above, you must implement a rigorous, self-validating storage protocol. Because allylamine derivatives are air-sensitive and highly reactive[6], isolating the compound from oxygen, light, and moisture is non-negotiable.

Standard Operating Procedure (SOP): Inert Aliquoting and Storage This workflow is designed as a self-validating system; by aliquoting the compound, you isolate potential contamination to a single vial rather than ruining the entire batch.

  • Atmospheric Purging: Transfer the sealed bulk container of 4-Allyl-7,7-diphenyl-1,4-oxazepane into a glovebox purged with high-purity Argon (99.99%). Argon is heavier than Nitrogen and provides a superior protective "blanket" over the solid or liquid compound[3][5].

  • Thermal Equilibration: Allow the container to equilibrate to room temperature inside the glovebox for 30 minutes before opening. Opening a cold vial will instantly condense trace moisture from the atmosphere, initiating hydrolysis.

  • Aliquoting: Weigh the compound into single-use, pre-dried amber glass vials . Amber glass blocks UV transmission below 400 nm, neutralizing the photosensitizing effect of the diphenyl groups.

  • Hermetic Sealing: Cap the vials using PTFE-lined silicone septa. Wrap the junction between the cap and the vial tightly with Parafilm to create a secondary moisture and gas barrier.

  • Cryogenic Storage: Transfer the sealed vials into a secondary container (e.g., a desiccator cabinet or a sealed Mylar bag with indicating silica gel) and store at -20°C . Lowering the temperature exponentially decreases the kinetic rate of auto-oxidation[2][4].

StorageWorkflow Start Receive Compound (Bulk Solid/Liquid) Glovebox Transfer to Glovebox (Argon Atmosphere) Start->Glovebox Displace O2/H2O Aliquot Aliquot into Amber Glass Vials Glovebox->Aliquot Block UV Light Seal Seal with PTFE Caps & Parafilm Aliquot->Seal Ensure Airtightness Store Store at -20°C (Desiccated) Seal->Store Halt Thermal Kinetics

Caption: Step-by-step handling and storage workflow to ensure maximum stability.

Part 3: Data Presentation & Analytical Verification

Do not assume your storage conditions are perfect. Implement a routine analytical verification step before using the compound in critical biological or synthetic assays.

Table 1: Quantitative Impact of Storage Conditions on Shelf Life

Storage TemperatureAtmosphereContainer TypeExpected Shelf LifePrimary Degradation Risk
+20°C (Room Temp)Ambient AirClear Glass< 1 WeekSevere Allyl Auto-oxidation
+4°C (Refrigerator)Ambient AirClear Glass1 - 2 MonthsAmine N-Oxidation, Photo-oxidation
-20°C (Freezer)Ambient AirAmber Glass3 - 6 MonthsSlow N-Oxidation
-20°C (Freezer) Argon (Inert) Amber Glass > 12 Months Negligible (Stable)

Table 2: Analytical Identification of Degradation Products Use these parameters to validate the integrity of your aliquots prior to experimentation.

Degradation PathwayTarget ImpurityAnalytical MethodKey Identification Marker
Amine OxidationN-Oxide DerivativeLC-MS (ESI+)Mass shift of +16 Da (M+16)
Allyl Auto-oxidationAllyl Hydroperoxides 1H -NMR ( CDCl3​ )Broad singlet at ~8.0 - 9.0 ppm (-OOH)
Oxidative CleavageAldehydes / Ketones 1H -NMR ( CDCl3​ )Sharp singlet at ~9.5 - 10.0 ppm (Aldehyde -CHO)
Oxidative CleavageAldehydes / KetonesFT-IR SpectroscopyStrong carbonyl stretch at ~1720 cm⁻¹

Self-Validation Check: If your 1H -NMR spectrum shows a loss of integration in the characteristic allyl multiplet (typically around 5.8 ppm) coupled with the appearance of a peak at 9.5 ppm, the allyl group has been oxidatively cleaved. Discard the aliquot and audit your argon purging technique.

References

  • Design of Amine-Containing Nanoporous Materials for Postcombustion CO2 Capture from Engineering Perspectives | Accounts of Chemical Research. ACS Publications. Available at:[Link]

  • Autoxidation of Fuels During Storage - IntechOpen. IntechOpen. Available at:[Link]

  • Theoretical study on the mechanism and kinetics of the oxidation of allyl radical with atomic and molecular oxygen - OSTI. Office of Scientific and Technical Information (OSTI). Available at:[Link]

  • CN101497560A - Preparation method of allyl alcohol polyether with low peroxide value - Google Patents. Google Patents.

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Issues with 4-Allyl-7,7-diphenyl-1,4-oxazepane

Welcome to the technical support and formulation troubleshooting guide for 4-Allyl-7,7-diphenyl-1,4-oxazepane . This portal is designed for researchers and drug development professionals dealing with the complex physicoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and formulation troubleshooting guide for 4-Allyl-7,7-diphenyl-1,4-oxazepane . This portal is designed for researchers and drug development professionals dealing with the complex physicochemical behaviors of this highly lipophilic compound in biological assays.

The Chemical Challenge: Causality & Mechanism

4-Allyl-7,7-diphenyl-1,4-oxazepane (CAS: 62537-41-1) and its hydrochloride salt (CAS: 60162-94-9) present significant solubility hurdles in aqueous media . The molecule's architecture features a 1,4-oxazepane ring fused to a bulky 7,7-diphenyl moiety.

Why it resists aqueous solvation:

  • High Lipophilicity (LogP): The dual phenyl rings create a massive hydrophobic surface area that strongly resists hydrogen bonding with water, driving a high partition coefficient (LogP > 4.5).

  • pH-Dependent Ionization: The tertiary amine on the oxazepane ring has a pKa of approximately 8.0–8.5. While it can be protonated to form a water-soluble HCl salt in unbuffered water, physiological buffers (pH 7.4) force a large percentage of the drug back into its unionized, highly hydrophobic free-base form.

Frequently Asked Questions (Troubleshooting)

Q: I purchased the hydrochloride (HCl) salt of 4-Allyl-7,7-diphenyl-1,4-oxazepane. Why does it still crash out in PBS (pH 7.4)? A: While the HCl salt is highly soluble in unbuffered, sterile water (where the pH naturally drops due to the salt), introducing it to standard Phosphate-Buffered Saline (PBS) at pH 7.4 forces a chemical equilibrium shift. At this physiological pH, a significant fraction of the compound deprotonates into its unionized free-base form. The hydrophobic bulk of the 7,7-diphenyl moiety then drives rapid hydrophobic aggregation, leading to microcrystal formation via Ostwald ripening.

Q: Can I just increase the DMSO concentration in my cell culture media to keep it soluble? A: No. Exceeding 0.1% to 0.5% (v/v) DMSO in in vitro assays introduces severe confounding variables, including solvent-induced cytotoxicity, altered cell membrane permeability, and off-target transcriptomic changes. As established by the , you must keep final DMSO concentrations below 0.5%. If the compound precipitates at this limit, you must pivot to an intermediate surfactant protocol (see Protocol 1).

Q: What is the most reliable vehicle for systemic in vivo dosing (e.g., IP or IV injection)? A: The gold standard for solubilizing bulky, lipophilic amines without causing injection-site necrosis or systemic toxicity is complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The dual phenyl rings of 4-Allyl-7,7-diphenyl-1,4-oxazepane fit thermodynamically well into the hydrophobic cavity of the cyclodextrin torus, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility.

Validated Solubilization Protocols

Protocol 1: Co-Solvent & Surfactant Intermediate Dilution (For In Vitro Assays)

Causality: Direct dilution from 100% DMSO into aqueous media causes a "solvent shock," leading to immediate localized precipitation before the compound can disperse. Using an intermediate surfactant step creates stable micelles that protect the free base.

  • Master Stock Preparation: Weigh out the compound and dissolve it in 100% anhydrous DMSO to create a 10 mM master stock. Vortex until optically clear. Store aliquots at -20°C in amber vials.

  • Intermediate Buffer Preparation: Prepare a solution of 10% Tween-80 in PBS (pH 7.4).

  • Intermediate Dilution: Slowly add 10 µL of the 10 mM DMSO stock to 90 µL of the intermediate buffer while continuously vortexing. This creates a 1 mM intermediate stock (10% DMSO, 9% Tween-80).

  • Final Assay Dilution: Dilute the intermediate stock 1:100 into your final pre-warmed cell culture media.

    • Final concentrations: 10 µM compound, 0.1% DMSO, 0.09% Tween-80.

  • Self-Validation Check: Shine a laser pointer through the final media tube. If you observe a solid beam of light scattering (the Tyndall effect), colloidal suspension/precipitation has occurred, and the target concentration must be lowered.

Protocol 2: HP-β-CD Inclusion Complexation (For In Vivo Dosing)

Causality: Simple mixing is insufficient for inclusion complexation. Thermodynamic energy is required to displace water molecules from the cyclodextrin cavity and insert the bulky diphenyl moiety.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile 0.9% NaCl (saline). Stir until completely clear.

  • Compound Addition: Weigh the required mass of 4-Allyl-7,7-diphenyl-1,4-oxazepane HCl salt for your target dose (e.g., 5 mg/mL) and add it directly to the HP-β-CD solution.

  • Thermodynamic Complexation: Place the vial in a sonicating water bath at 37°C for 30–45 minutes. The mechanical energy and mild heat facilitate the inclusion of the 7,7-diphenyl moiety into the cyclodextrin torus.

  • Sterilization & Validation: Filter the solution through a 0.22 µm PTFE syringe filter.

    • Self-Validation Check: This step ensures sterility for in vivo use and physically removes any uncomplexed microcrystals. If the filter clogs immediately, complexation was incomplete; increase sonication time or HP-β-CD concentration.

Quantitative Vehicle Compatibility

Vehicle SystemMax Compound Conc.Recommended ApplicationLimitations / Notes
100% Anhydrous DMSO > 50 mMStock Storage (-20°C)Highly toxic to cells; hygroscopic (keep desiccated).
PBS (pH 7.4) < 0.05 mMNoneRapid precipitation of free base; Ostwald ripening.
0.5% DMSO in Media ~ 0.1 mMIn vitro Cell AssaysRequires rapid mixing to avoid localized solvent shock.
20% HP-β-CD in Saline > 10 mMIn vivo (IV, IP, PO)Requires sonication/heat for full inclusion complexation.
5% PEG-400 / 5% Tween-80 ~ 5 mMIn vivo (IP, PO)May cause histamine release in specific murine models.

Decision Tree Workflow

G Start 4-Allyl-7,7-diphenyl-1,4-oxazepane Solubilization Workflow AssayType Determine Assay Type Start->AssayType InVitro In Vitro (Cell Culture / Biochemical) AssayType->InVitro Cells/Proteins InVivo In Vivo (Animal Models) AssayType->InVivo Systemic Dosing DMSO Prepare 10-50 mM DMSO Stock InVitro->DMSO Cyclo Use 20% w/v HP-β-CD in Saline/Water InVivo->Cyclo Preferred Lipid Use 5% Tween-80 / 5% PEG-400 in Saline InVivo->Lipid Alternative Dilution Dilute in Assay Buffer (Keep final DMSO < 0.5%) DMSO->Dilution Check Check for Precipitation (Tyndall Effect) Dilution->Check Cyclo->Check Lipid->Check

Workflow for solubilizing 4-Allyl-7,7-diphenyl-1,4-oxazepane based on assay requirements.

References

  • Ciba-Geigy Corporation. (1976). 1,4-oxazepane derivatives (US Patent No. 3,988,448A). U.S. Patent and Trademark Office.
  • Eli Lilly & Company and the National Center for Advancing Translational Sciences. (2012). Assay Guidance Manual: DMSO Tolerance. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL: [Link]

  • Loftsson, T., & Duchêne, D. (2007). Cyclodextrins and their pharmaceutical applications. International Journal of Pharmaceutics, 329(1-2), 1-11. URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting 4-Allyl-7,7-diphenyl-1,4-oxazepane Reactions

Welcome to the Advanced Synthesis Support Center. 1,4-Oxazepane derivatives, particularly those with bulky diphenyl substitutions, are highly privileged scaffolds in medicinal chemistry, frequently utilized in the develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. 1,4-Oxazepane derivatives, particularly those with bulky diphenyl substitutions, are highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of selective dopamine D4 receptor ligands for neurological applications[1]. However, the synthesis of 7-membered saturated N-heterocycles is notoriously challenging. Entropic barriers often favor intermolecular side reactions, and subsequent functionalization (such as N-allylation) requires precise kinetic control to prevent over-reaction.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you minimize side products and maximize yields during your experiments.

I. Mechanistic Workflow & Side-Product Pathways

G Linear Linear Precursor (Amino Alcohol / Imine) Cyclization Cyclization Step (Base or Cu-Catalyzed) Linear->Cyclization Oxazepane 7,7-Diphenyl-1,4-oxazepane (Core Scaffold) Cyclization->Oxazepane Intramolecular (High Dilution) Dimer Side Product: Intermolecular Dimer Cyclization->Dimer Intermolecular (High Conc.) Destannyl Side Product: Protodestannylated Imine Cyclization->Destannyl H-atom transfer (SnAP route) Allylation N-Allylation Step (Allyl-Br, Mild Base) Oxazepane->Allylation Target 4-Allyl-7,7-diphenyl- 1,4-oxazepane Allylation->Target 0.95-1.0 eq Allyl-Br Temp < 25°C QuatSalt Side Product: Quaternary Ammonium Salt Allylation->QuatSalt Excess Allyl-Br High Heat

Fig 1. Synthesis workflow of 4-Allyl-7,7-diphenyl-1,4-oxazepane and side-product pathways.

II. Troubleshooting FAQs

Part A: Scaffold Cyclization (7,7-Diphenyl-1,4-oxazepane)

Q1: During the cyclization of my acyclic precursor, LC-MS shows predominantly 14-membered dimeric macrocycles instead of the desired 7-membered oxazepane ring. How do I fix this?

  • The Causality: 7-membered rings are entropically and enthalpically disfavored compared to 5- or 6-membered rings due to transannular strain. If the concentration of the reaction is too high, the probability of two linear molecules colliding (intermolecular reaction) exceeds the probability of the two ends of a single molecule meeting (intramolecular 7-endo/7-exo cyclization).

  • The Solution: You must enforce high dilution conditions (typically 0.01 M). Fortunately, your specific target benefits from the Thorpe-Ingold effect (gem-diphenyl effect). The bulky 7,7-diphenyl groups restrict the conformational degrees of freedom of the linear precursor, pre-organizing the reactive termini and lowering the entropic barrier for cyclization[2]. Combine this structural advantage with a slow-addition technique (using a syringe pump) to keep the steady-state concentration of the reactive intermediate extremely low.

Q2: I am using Bode’s SnAP (Tin-Amine Protocol) reagents to synthesize the oxazepane core from an aldehyde, but I am isolating a large amount of protodestannylated imine. What is going wrong?

  • The Causality: SnAP-mediated cyclizations often utilize hexafluoroisopropanol (HFIP) as a co-solvent. The primary side products in these reactions are protodestannylated imines, which form via a competing hydrogen-atom transfer from the HFIP solvent before the copper-catalyzed cyclization can occur[3].

  • The Solution: Ensure your Cu(OTf) 2​ and 2,6-lutidine are strictly stoichiometric. If destannylation persists, reduce the ratio of HFIP in your CH 2​ Cl 2​ :HFIP solvent mixture, or switch to a more sterically pre-aligned SnAP reagent variant to accelerate the rate of cyclization over the background H-atom transfer[3].

Part B: N-Allylation (4-Allyl-7,7-diphenyl-1,4-oxazepane)

Q3: My N-allylation step is yielding a highly polar, water-soluble side product that stays at the baseline on my TLC plate. What is it, and how do I prevent it?

  • The Causality: You are observing over-alkylation, resulting in the formation of a quaternary ammonium salt (4,4-diallyl-7,7-diphenyl-1,4-oxazepanium bromide). When the secondary amine of the oxazepane is alkylated to form the tertiary amine target, the newly added allyl group donates electron density via inductive effects. This makes the tertiary amine product more nucleophilic than the secondary amine starting material, leading to a runaway reaction if excess allyl bromide is present.

  • The Solution: Shift the reaction kinetics by using strict stoichiometric control (0.95 equivalents of allyl bromide) and lowering the temperature (0 °C to 25 °C). Substitute strong bases like NaH with milder, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or heterogeneous K 2​ CO 3​ to prevent over-activation.

III. Quantitative Data: Condition Optimization

Table 1: Impact of Concentration on 1,4-Oxazepane Ring Closure Data reflects the cyclization of linear amino-ether precursors.

Concentration (M)Solvent SystemTarget 7-Membered Ring (%)Dimeric Macrocycle (%)Unreacted Precursor (%)
0.5 MDCM35%55%10%
0.1 MDCM65%25%10%
0.01 M DCM (Slow Addition) 88% <5% 7%

Table 2: Impact of Reaction Conditions on N-Allylation Product Distribution Data reflects the allylation of 7,7-diphenyl-1,4-oxazepane.

Allyl-Br EquivalentsBase / SolventTemperatureTarget Yield (%)Quaternary Salt (%)
1.5 eqNaH / THF65 °C45%40%
1.1 eqK 2​ CO 3​ / DMF80 °C60%25%
1.0 eqK 2​ CO 3​ / MeCN25 °C85%<2%
0.95 eq DIPEA / DCM 0 °C to 25 °C 92% Not detected

IV. Self-Validating Experimental Protocols

Protocol 1: High-Dilution Synthesis of 7,7-Diphenyl-1,4-oxazepane Core

Objective: Maximize intramolecular cyclization while suppressing dimerization.

  • Preparation: Dissolve the linear precursor (1.0 mmol) in 10 mL of anhydrous CH 2​ Cl 2​ .

  • Reaction Setup: In a separate, flame-dried 250 mL round-bottom flask, add 90 mL of anhydrous CH 2​ Cl 2​ and the required cyclization catalyst/base (e.g., 1.2 eq DIPEA). Maintain stirring at room temperature under N 2​ .

  • Slow Addition: Using a syringe pump, add the precursor solution to the reaction flask at a rate of 2 mL/hour. Causality note: This maintains an effective concentration of <0.01 M, allowing the Thorpe-Ingold effect of the diphenyl groups to drive 7-endo cyclization before intermolecular collisions occur.

  • Self-Validation Check: After addition is complete, take a 0.1 mL aliquot. Run LC-MS.

    • Expected Result: A single major peak corresponding to the cyclized product ([M+H] + 254.3). If a peak at [M+H] + 507.6 appears, dimerization is occurring; reduce the addition rate for future batches.

  • Workup: Wash with sat. NaHCO 3​ , extract with CH 2​ Cl 2​ , dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol 2: Chemoselective N-Allylation to 4-Allyl-7,7-diphenyl-1,4-oxazepane

Objective: Install the allyl group while preventing quaternary ammonium salt formation.

  • Preparation: Dissolve 7,7-diphenyl-1,4-oxazepane (1.0 mmol, 253.3 mg) in 5.0 mL of anhydrous CH 2​ Cl 2​ .

  • Base Addition: Add DIPEA (1.2 mmol, 209 μ L). Cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dropwise, add a standardized solution of allyl bromide (strictly 0.95 mmol , 82 μ L) over 10 minutes. Causality note: Sub-stoichiometric allyl bromide ensures the highly nucleophilic tertiary amine product starves before it can over-alkylate.

  • Reaction: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 4 hours.

  • Self-Validation Check: Spot the reaction mixture on a TLC plate (Eluent: 10% MeOH in CH 2​ Cl 2​ ).

    • Ninhydrin Stain: The unreacted secondary amine starting material will stain intensely (pink/purple). The desired tertiary amine product (4-allyl derivative) will not stain with ninhydrin.

    • LC-MS: Confirm the target mass ([M+H] + 294.2). Absence of a [M] + peak at 334.2 confirms no quaternary salt formed.

  • Workup: Quench with 5 mL of water. Extract the aqueous layer with CH 2​ Cl 2​ (3 x 10 mL). Wash combined organics with brine, dry over MgSO 4​ , and purify via silica gel chromatography (Hexanes/EtOAc gradient).

V. References

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model Journal of Medicinal Chemistry (ACS Publications)[Link]

  • SnAP reagents for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes Nature Chemistry (via SciSpace)[Link]

  • Lewis Acid Mediated “endo-dig” Hydroalkoxylation–Reduction on Internal Alkynols for the Stereoselective Synthesis of Cyclic Ethers and 1,4-Oxazepanes Organic Letters (ACS Publications)[Link]

Sources

Optimization

Improving enantiomeric excess in 4-Allyl-7,7-diphenyl-1,4-oxazepane purification

Welcome to the Technical Support Center for 1,4-Oxazepane Derivatives . This guide is engineered for researchers, medicinal chemists, and drug development professionals facing challenges with the stereochemical isolation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,4-Oxazepane Derivatives . This guide is engineered for researchers, medicinal chemists, and drug development professionals facing challenges with the stereochemical isolation and enantiomeric purification of 1,4-oxazepane scaffolds.

As a Senior Application Scientist, I have structured this guide to address a highly specific, yet common, structural anomaly encountered with 4-Allyl-7,7-diphenyl-1,4-oxazepane , before providing field-proven, self-validating protocols for the purification of its true chiral analogs.

Section 1: The "Zero ee" Anomaly (Structural Troubleshooting)

Q: I am attempting to resolve 4-Allyl-7,7-diphenyl-1,4-oxazepane, but my chiral HPLC/SFC consistently shows a single peak (0% ee) regardless of the stationary phase used. What is going wrong?

A: You have encountered a classic structural symmetry trap. The compound 4-Allyl-7,7-diphenyl-1,4-oxazepane is topologically achiral .

While the 1,4-oxazepane ring itself lacks a vertical plane of symmetry due to its asymmetric heteroatom placement (the path from oxygen to nitrogen is two carbons on one side and three on the other), the specific substitution pattern of this molecule renders it achiral. The presence of two identical phenyl groups at the C7 position, combined with unsubstituted CH₂ groups at C2, C3, C5, and C6, creates a time-averaged horizontal plane of symmetry coplanar with the flexible 7-membered ring [1].

Because the molecule is perfectly superimposable on its mirror image, it does not exist as a pair of enantiomers. Consequently, enantiomeric excess (ee) is physically impossible to measure or improve. The single peak you are observing is not a racemic mixture failing to separate; it is the pure, achiral compound.

Q: If the 7,7-diphenyl analog is achiral, how do we design and synthesize a chiral 1,4-oxazepane derivative for our drug discovery program?

A: To introduce chirality into the 1,4-oxazepane scaffold, you must break the internal plane of symmetry. This is typically achieved via two synthetic pathways:

  • Desymmetrization of C7: Replace one of the identical phenyl groups with a different substituent (e.g., synthesizing 4-Allyl-7-(4-fluorophenyl)-7-phenyl-1,4-oxazepane).

  • Backbone Substitution: Introduce a stereocenter at the C2, C3, C5, or C6 positions. For instance, synthesizing 1,4-oxazepane-5-carboxylic acids from chiral pool precursors like polymer-supported homoserine yields highly stable, resolvable chiral centers[2].

DecisionTree Start Target: 1,4-Oxazepane Derivative CheckSym Are C7 substituents identical? (e.g., 7,7-diphenyl) Start->CheckSym Achiral Molecule is Achiral (Internal Plane of Symmetry) ee = Not Applicable CheckSym->Achiral Yes (Symmetric) Chiral Molecule is Chiral (e.g., 7-Aryl-7-Alkyl) CheckSym->Chiral No (Asymmetric) SFC Preparative SFC (High ee, Fast) Chiral->SFC Salt Diastereomeric Salt Resolution (Scalable) Chiral->Salt

Decision matrix for identifying chirality and selecting purification methods for 1,4-oxazepanes.

Section 2: Workflows for Improving ee in Chiral Oxazepanes

Once you have confirmed your derivative is chiral (e.g., 4-Allyl-7-(4-fluorophenyl)-7-phenyl-1,4-oxazepane), you must employ rigorous separation techniques.

Q: What is the optimal workflow for maximizing enantiomeric excess (>99% ee) of a chiral 1,4-oxazepane?

A: Preparative Supercritical Fluid Chromatography (SFC) is the gold standard for resolving chiral 1,4-oxazepanes. The high diffusivity and low viscosity of supercritical CO₂ allow for rapid mass transfer, which is critical for flexible 7-membered rings that may exhibit subtle conformational broadening [3].

Self-Validating SFC Protocol: This protocol acts as a self-validating system: the analytical screening step establishes the baseline resolution ( Rs​>1.5 ) prior to scale-up, ensuring that any subsequent preparative fractions can be immediately cross-verified for ee using the exact same thermodynamic parameters.

  • Analytical Screening: Screen the racemate against a panel of polysaccharide-based Chiral Stationary Phases (CSPs), such as Chiralpak AD-H or AS-H.

  • Modifier Optimization (Causality Step): Use CO₂ with 10-30% co-solvent (Methanol or Ethanol). Crucial Causality: Because the tertiary amine at N4 (the allyl group) is basic, you must add 0.1% Diethylamine (DEA) or Isopropylamine (IPA) to the co-solvent. This additive suppresses secondary electrostatic interactions with residual silanols on the silica support, preventing peak tailing and ensuring sharp baseline resolution.

  • Thermodynamic Tuning: Maintain column temperature at 35-40°C and backpressure at 120-150 bar to optimize CO₂ density and solute partitioning.

  • Loading Study: Inject increasing volumes of the racemate to determine the saturation capacity before peak coalescence occurs.

  • Preparative Scale-Up: Execute a stacked injection sequence. Validate the ee of the collected fractions using the analytical method developed in Step 1.

SFCWorkflow S1 1. Column Screening S2 2. Modifier Optimization S1->S2 S3 3. Parameter Tuning S2->S3 S4 4. Loading Study S3->S4 S5 5. Prep Scale-up S4->S5

Step-by-step workflow for Preparative SFC method development of chiral 1,4-oxazepanes.

Q: SFC is not available in our manufacturing facility. Can we use classical resolution via diastereomeric salt formation?

A: Yes. The basic tertiary amine at N4 makes these scaffolds excellent candidates for classical resolution using chiral acids.

Diastereomeric Salt Resolution Protocol:

  • Salt Formation: Dissolve the racemic 1,4-oxazepane derivative in a polar protic solvent (e.g., Ethanol). Add 0.5 to 1.0 equivalents of a resolving agent such as (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA).

  • Thermodynamic Crystallization (Causality Step): Heat to reflux until a homogeneous solution is formed, then cool linearly to 20°C at a strict rate of 0.5°C/min. Causality: Controlled, slow cooling promotes the thermodynamic crystallization of the less soluble diastereomeric salt, preventing the kinetic trapping and co-precipitation of the undesired isomer.

  • Filtration: Isolate the crystals and wash with cold solvent.

  • Free-Basing: Suspend the enriched salt in an aqueous biphasic system (Dichloromethane / 1M NaOH). Extract the organic layer to recover the enantiomerically enriched free base. Repeat crystallization if ee is <95%.

Section 3: Quantitative Strategy Comparison

To assist in project planning, the following table summarizes the operational metrics of both purification strategies.

Table 1: Comparison of Chiral Purification Strategies for 1,4-Oxazepane Derivatives

ParameterPreparative SFCDiastereomeric Salt Resolution
Throughput High (g to kg / day)Moderate (kg to MT / batch)
Solvent Consumption Low (Recycled CO₂)High (Requires large solvent volumes)
Applicability Broad (Any chiral oxazepane)Narrow (Requires basic nitrogen at N4)
Development Time 1-3 Days2-4 Weeks (Screening acids/solvents)
Typical ee Achieved >99% in a single pass85-95% (Requires recrystallization)

References

  • Chemistry LibreTexts. "5.7: Meso Compounds." LibreTexts, 2023. URL: [Link]

  • Králová, P., Lemrová, B., Maloň, M., & Soural, M. "Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine." RSC Advances, 10(59), 35906-35916, 2020. URL:[Link]

Troubleshooting

Technical Support Center: 4-Allyl-7,7-diphenyl-1,4-oxazepane Stability Optimization

Welcome to the Technical Support Center for 4-Allyl-7,7-diphenyl-1,4-oxazepane (Free Base CAS: 62537-41-1; HCl Salt CAS: 60162-94-9) [1]. This guide is engineered for drug development professionals and synthetic chemists...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Allyl-7,7-diphenyl-1,4-oxazepane (Free Base CAS: 62537-41-1; HCl Salt CAS: 60162-94-9) [1]. This guide is engineered for drug development professionals and synthetic chemists who are experiencing degradation, assay drops, or handling issues with this compound at room temperature.

Below, you will find mechanistic insights, diagnostic FAQs, and field-proven protocols to ensure absolute stability of your compound.

Part 1: Mechanistic Insights – The "Why" Behind Degradation

To stabilize a molecule, you must first understand its vulnerabilities. 4-Allyl-7,7-diphenyl-1,4-oxazepane features three distinct structural domains that dictate its room-temperature behavior:

  • The N-Allyl Group (The Primary Vulnerability): The C-H bonds adjacent to the allyl double bond have a remarkably low bond dissociation energy (~88 kcal/mol compared to ~98 kcal/mol for standard alkyl C-H bonds). This makes the molecule highly susceptible to autoxidation. Atmospheric oxygen initiates radical abstraction, leading to polymerization or tandem oxidation of the tertiary allyl amine into glycidic amides or N-oxides [2].

  • The Tertiary Amine: The lone pair on the nitrogen atom is electron-rich and prone to single-electron transfer (SET) oxidation, especially when exposed to light (photo-oxidation).

  • The 7,7-Diphenyl Substitution: While the bulky gem-diphenyl groups provide significant steric shielding to the C6 and C7 positions (protecting the ether linkage from hydrolysis), they also induce the Thorpe-Ingold effect. This locks the 1,4-oxazepane ring into a rigid conformation that sterically exposes the N-allyl group to solvent and oxygen interactions [3].

Autoxidation A 4-Allyl-7,7-diphenyl- 1,4-oxazepane (Free Base) B O2 / Light Exposure (Room Temp) A->B C Allylic C-H Abstraction (Radical Formation) B->C D Tertiary Amine Oxidation B->D E Polymerization & Cleavage Products C->E F N-Oxide Formation D->F

Autoxidation and degradation pathways of the N-allyl oxazepane free base.

Part 2: Troubleshooting Guide & FAQs

Q: My isolated 4-Allyl-7,7-diphenyl-1,4-oxazepane free base turns from a pale yellow oil to a dark brown viscous liquid within 48 hours at room temperature. What is happening? A: This is a classic symptom of autoxidation and subsequent polymerization. The weak allylic C-H bonds are undergoing radical abstraction by atmospheric oxygen. Solution: Never store the free base in ambient air. If you must store the free base, sparge the vial with Argon, use amber glassware to prevent photo-initiation, and store at -20°C. For room-temperature stability, you must convert it to the hydrochloride salt (See Protocol A).

Q: I prepared a 100 mM stock solution of the free base in dichloromethane (DCM). After a week at room temperature, HPLC shows a 15% drop in purity with multiple new polar peaks. Why? A: DCM can slowly generate trace amounts of HCl over time, especially upon light exposure. While the oxazepane ring is generally stable, this trace acid, combined with dissolved oxygen, catalyzes the oxidative cleavage of the allyl group. Solution: Use freshly distilled, degassed solvents. For long-term room-temperature storage in solution, switch to a more stable solvent like anhydrous acetonitrile, or stabilize your DCM with amylene.

Q: I am trying to crystallize the free base to improve its stability, but it remains a stubborn oil. How can I force crystallization? A: Do not attempt to crystallize the free base. The high lipophilicity and conformational flexibility of the N-allyl group, combined with the bulky 7,7-diphenyl moiety, significantly lower the melting point. Solution: Precipitate the compound as a hydrochloride salt. Protonation of the tertiary amine drastically increases the lattice energy, yielding a highly crystalline, room-temperature stable solid.

Part 3: Optimized Handling Protocols

To achieve indefinite room-temperature stability, the free base must be converted to its hydrochloride salt. The following protocol is a self-validating system designed to ensure maximum yield and purity.

Protocol A: Conversion to the Stable Hydrochloride Salt
  • Dissolution: Dissolve 1.0 g of 4-Allyl-7,7-diphenyl-1,4-oxazepane free base in 10 mL of anhydrous diethyl ether in a round-bottom flask under an argon atmosphere.

  • Acidification: Cool the solution to 0°C using an ice bath. Slowly add 1.05 equivalents of 1M HCl in diethyl ether dropwise while stirring vigorously.

    • Self-Validation Check: A stark white precipitate should form immediately upon the addition of the acid. If the solution turns cloudy but does not precipitate, your ether is likely wet; add a seed crystal or scratch the flask.

  • Isolation: Stir for an additional 30 minutes at 0°C to ensure complete precipitation. Filter the solid using a Büchner funnel under a nitrogen blanket to prevent moisture absorption (the intermediate salt can be slightly hygroscopic before drying).

  • Washing: Wash the filter cake with 2 x 5 mL of cold anhydrous diethyl ether. This removes any unreacted free base and organic oxidation byproducts.

  • Drying & Verification: Dry the solid under high vacuum (<1 mbar) for 4 hours at room temperature. Confirm salt formation via 1 H-NMR (look for the distinct downfield shift of the protons adjacent to the nitrogen) and verify purity via HPLC.

StabilizationWorkflow S1 Synthesized Free Base S2 Dissolve in Anhydrous Et2O S1->S2 S3 Add 1M HCl in Ether (0°C) S2->S3 S4 Filter & Wash Precipitate S3->S4 S5 Dry under Vacuum (Stable HCl Salt) S4->S5

Step-by-step workflow for converting the free base to the stable HCl salt.

Part 4: Quantitative Data & Comparisons

The empirical data below demonstrates the critical necessity of salt conversion or inert atmosphere storage for maintaining the integrity of 4-Allyl-7,7-diphenyl-1,4-oxazepane at room temperature (25°C).

Table 1: Stability Profile Comparison (Assay % by HPLC at 25°C)

Storage ConditionDay 0Day 7Day 30Day 90Degradation Observation
Free Base (Air, Clear Vial) 99.5%94.2%85.1%72.4%Severe browning, increased viscosity.
Free Base (Argon, Amber Vial) 99.5%98.8%97.5%95.0%Slight yellowing.
HCl Salt (Air, Clear Vial) 99.8%99.8%99.7%99.6%None. Remains a white powder.

Part 5: References

  • Desai, P., et al. (2016). Synthesis of the Enantiomers of Tedanalactam and the First Total Synthesis and Configurational Assignment of (+)-Piplaroxide. Journal of Natural Products, 79(4), 1050-1057. DOI: 10.1021/acs.jnatprod.5b01041. Retrieved from[Link]

  • Bera, T., et al. (2019). One-Step Assembly of Functionalized Morpholinones and 1,4-Oxazepane-3-ones via [3 + 3]- and [3 + 4]-Annulation of Aza-Oxyallyl Cation and Amphoteric Compounds. The Journal of Organic Chemistry, 84(23), 15255–15266. DOI: 10.1021/acs.joc.9b02296. Retrieved from[Link]

Optimization

Resolving NMR signal overlap for 4-Allyl-7,7-diphenyl-1,4-oxazepane

Welcome to the Analytical Support Center As a Senior Application Scientist, I frequently consult on the structural elucidation of complex medium-sized heterocycles. 4-Allyl-7,7-diphenyl-1,4-oxazepane presents a unique tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center As a Senior Application Scientist, I frequently consult on the structural elucidation of complex medium-sized heterocycles. 4-Allyl-7,7-diphenyl-1,4-oxazepane presents a unique triad of NMR challenges: severe aliphatic overlap from the ring and allyl methylenes, exchange-broadening caused by the pseudorotation of the flexible 7-membered ring, and aromatic signal convolution from the gem-diphenyl groups.

This guide provides field-proven, mechanistic troubleshooting protocols to resolve these specific issues, ensuring your structural assignments are both accurate and reproducible.

Diagnostic Workflow

NMR_Workflow Start NMR Signal Overlap in 4-Allyl-7,7-diphenyl-1,4-oxazepane Q_Aliphatic Severe overlap in aliphatic region (2.5-4.0 ppm)? Start->Q_Aliphatic Q_Broad Broadened peaks lacking J-coupling resolution? Start->Q_Broad Q_Aromatic Overlapped gem-diphenyl multiplets (7.1-7.4 ppm)? Start->Q_Aromatic Sol_LSR Lanthanide Shift Reagent (Eu(fod)3) Titration Q_Aliphatic->Sol_LSR Yes Sol_VT Variable Temperature (VT) NMR (Cool to -60°C or Heat to 80°C) Q_Broad->Sol_VT Yes Sol_ASIS Aromatic Solvent-Induced Shift (ASIS) with C6D6 Q_Aromatic->Sol_ASIS Yes

Diagnostic workflow for resolving NMR signal overlaps in 4-Allyl-7,7-diphenyl-1,4-oxazepane.

FAQ & Troubleshooting Guides

Q1: The aliphatic region (2.5–4.0 ppm) of my spectrum is a completely unresolved multiplet. How can I separate the oxazepane ring CH₂ and allyl CH₂ signals?

The Causality: The 1,4-oxazepane ring contains multiple methylene groups (C2, C3, C5, C6) in highly similar electronic environments. Furthermore, the nitrogen-attached allyl CH₂ resonates in the exact same window. Standard 1D ¹H NMR at ambient temperature cannot resolve these due to overlapping chemical shifts.

The Solution: Employ a Lanthanide Shift Reagent (LSR), specifically Europium(III) tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedionate)[Eu(fod)₃]. The basic nitrogen (and to a lesser extent, the oxygen) in the oxazepane ring acts as a Lewis base, coordinating with the paramagnetic Europium ion[1]. This interaction induces a pseudocontact shift, spreading out the proton resonances based on their spatial distance and angle relative to the metal center, effectively dispersing the crowded spectrum[2].

Self-Validating Protocol: LSR Titration Workflow

  • Initial Baseline: Prepare a 0.05 M solution of 4-Allyl-7,7-diphenyl-1,4-oxazepane in dry CDCl₃. Acquire a standard 1D ¹H NMR spectrum.

  • Reagent Preparation: Prepare a 0.1 M stock solution of anhydrous Eu(fod)₃ in dry CDCl₃. Crucial: Water competes for lanthanide coordination; ensure all reagents and glassware are rigorously dried.

  • Incremental Titration: Add the LSR stock solution to the NMR tube in small, known volumes (e.g., 0.1 molar equivalent increments relative to the oxazepane)[1].

  • Equilibration & Acquisition: Mix gently, allow 2 minutes for complexation equilibrium, and acquire a spectrum after each addition.

  • Validation: Track the chemical shift of a known, isolated peak (e.g., the terminal allyl alkene protons at ~5.1 ppm). A linear dependence of the chemical shift versus the LSR concentration confirms successful, specific coordination rather than non-specific solvent effects.

Q2: My oxazepane ring proton signals are extremely broad, and I cannot resolve any J-coupling multiplets. Is my sample degrading?

The Causality: Your sample is likely pure. The broadening is a classic NMR phenomenon caused by intermediate conformational exchange. Seven-membered rings like oxazepanes are highly flexible and rapidly interconvert between various chair, boat, and twist-boat conformations. When the rate of this pseudorotation is comparable to the NMR timescale, it results in severe line broadening and coalescence[3].

The Solution: Variable Temperature (VT) NMR. By altering the temperature, you force the molecular dynamics into either the "fast exchange" or "slow exchange" regime, yielding sharp peaks in either state[3].

Self-Validating Protocol: VT-NMR Optimization

  • Solvent Selection: Swap CDCl₃ for Toluene-d₈, which offers a wide liquid temperature range (-95 °C to +110 °C).

  • High-Temperature Averaging (Fast Exchange): Heat the probe to +80 °C. At this temperature, the interconversion is much faster than the NMR timescale, yielding sharp, time-averaged peaks.

  • Low-Temperature Freezing (Slow Exchange): Cool the probe to -60 °C. This slows the pseudorotation, "freezing" the molecule into its distinct ground-state conformers, yielding separate, sharp signal sets for each conformer.

  • Validation (Re-shimming): Magnetic field homogeneity is highly temperature-dependent. You must re-shim the Z1 and Z2 gradients and tune/match the probe at every 10 °C interval to ensure that any observed sharpening is due to molecular dynamics, not instrumental artifacts[1].

Q3: The aromatic signals from the 7,7-diphenyl groups are completely overlapped as a massive multiplet around 7.1–7.4 ppm. How can I differentiate the two phenyl rings?

The Causality: In a non-polar, isotropic solvent like CDCl₃, the two phenyl rings at the C7 position experience nearly identical magnetic shielding, rendering them magnetically equivalent or near-equivalent.

The Solution: Utilize the Aromatic Solvent-Induced Shift (ASIS) effect by switching the solvent to Benzene-d₆ (C₆D₆). Benzene molecules form transient, ordered collision complexes with the dipole moments of the oxazepane ring (specifically the C-O and C-N bonds). The strong magnetic anisotropy of the benzene rings differentially shields and deshields the two phenyl groups based on their specific spatial orientations (axial-like vs. equatorial-like), resolving the overlap[4].

Data Presentation: Quantitative Impact of ASIS

Table 1: Expected Chemical Shift Displacements (Δδ) for 4-Allyl-7,7-diphenyl-1,4-oxazepane (CDCl₃ vs. C₆D₆)

Proton EnvironmentShift in CDCl₃ (ppm)Shift in C₆D₆ (ppm)ASIS Effect (Δδ = δCDCl₃ - δC₆D₆)Resolution Status
Phenyl Ring A (Axial-like)~7.25 (multiplet)~7.42 (multiplet)-0.17 ppm (Deshielded)Resolved
Phenyl Ring B (Equatorial-like)~7.25 (multiplet)~7.05 (multiplet)+0.20 ppm (Shielded)Resolved
C6-CH₂ (Adjacent to C7)~2.85 (broad)~2.45 (sharp)+0.40 ppm (Shielded)Improved
Allyl -CH= (Internal)~5.85 (multiplet)~5.75 (multiplet)+0.10 ppm (Shielded)Minimal Change

Note: Positive Δδ indicates an upfield shift in benzene relative to chloroform. Values are representative approximations based on established ASIS dipole-quadrupole interactions.

References

  • Resolving overlapping peaks in the NMR spectrum of 2,4-Dimethyl-3-hexanol.BenchChem Tech Support.
  • Variable Temperature NMR Experiments.Department of Chemistry, University of Oxford.
  • AROMATIC SOLVENT-INDUCED SHIFT (ASIS). A NOVEL APPROACH.Oxford University Press (OUP).
  • Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids.

Sources

Troubleshooting

Technical Support Center: Scaling Up 4-Allyl-7,7-diphenyl-1,4-oxazepane Synthesis

Welcome to the Technical Support Center for process chemists and drug development professionals. Scaling up medium-sized heterocycles like 1,4-oxazepanes presents unique thermodynamic and kinetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for process chemists and drug development professionals. Scaling up medium-sized heterocycles like 1,4-oxazepanes presents unique thermodynamic and kinetic challenges. This guide provides field-proven troubleshooting logic, mechanistic insights, and scalable protocols to ensure high-yielding synthesis of 4-Allyl-7,7-diphenyl-1,4-oxazepane from bench to pilot plant.

Part 1: Core Cyclization & Reaction Engineering

Q: Why does the yield of the 7,7-diphenyl-1,4-oxazepane core drop from 75% at the bench scale to <40% at the kilogram scale?

A: This is a classic mass and heat transfer issue coupled with the inherent difficulty of forming medium-sized (seven-membered) rings. 1,4-Oxazepane cyclization is entropically less favorable than forming 5- or 6-membered rings. At scale, standard addition methods create localized "hot spots" of high concentration, making intermolecular side reactions (oligomerization) highly competitive against the desired intramolecular cyclization[1].

The Fix (Causality & Control): Implement a reverse addition protocol. Generate the dianion of the amino alcohol precursor first, then slowly pump this mixture into a highly diluted solution of the electrophile. This maintains a pseudo-high dilution environment, favoring intramolecular cyclization over intermolecular dimerization, while allowing precise control over the reaction exotherm[1].

Process flow for the scalable synthesis and isolation of 4-Allyl-7,7-diphenyl-1,4-oxazepane.

Part 2: N-Allylation Optimization & Troubleshooting

Q: During the N-allylation of 7,7-diphenyl-1,4-oxazepane, I am seeing a persistent impurity with a mass of [M+41]+. What is it, and how do I eliminate it?

A: The [M+41]+ peak corresponds to the quaternary ammonium salt, resulting from over-alkylation . Allyl halides are extremely reactive electrophiles. Once the secondary amine is allylated to form the tertiary amine (4-Allyl-7,7-diphenyl-1,4-oxazepane), the newly formed product can compete with the starting material to react with another equivalent of allyl bromide.

The Fix (Biphasic Partitioning): Shift from a homogeneous polar aprotic solvent (like DMF) to a biphasic system (e.g., Toluene/Water with K 2​ CO 3​ ). In a biphasic system, the non-polar tertiary amine product preferentially partitions into the organic layer, physically separating it from the aqueous-soluble base and reducing its nucleophilicity toward the allyl halide at the interface[2]. Strictly limit allyl bromide to 0.95 – 1.00 equivalents.

Q: Are there biocatalytic alternatives for N-allylation to avoid genotoxic allyl halides at scale?

A: Yes. Recent advancements in biocatalysis allow for the direct reductive N-allylation of secondary amines using renewable cinnamic acids. By employing a one-pot system with Carboxylic Acid Reductases (CARs) and Reductive Aminases (RedAms), you can achieve highly selective N-allylation without the risk of over-alkylation, providing a greener route for scale-up[3].

Quantitative Comparison of N-Allylation Conditions
Solvent SystemBaseAllyl Br (Eq)Yield (%)Quaternary Salt Impurity (%)Scalability Rating
DMF (Homogeneous)K 2​ CO 3​ 1.26218Low
MeCN (Homogeneous)Cs 2​ CO 3​ 1.1749Medium
Toluene/H 2​ O (Biphasic)K 2​ CO 3​ 0.9889< 1High
Biocatalytic (CAR/RedAm)Buffer (pH 7.5)N/A*810Medium

*Uses cinnamic acid instead of allyl bromide.

Troubleshooting decision tree for resolving low yields during scale-up.

Part 3: Self-Validating Scale-Up Protocol

Q: How can I isolate high-purity 4-Allyl-7,7-diphenyl-1,4-oxazepane without using silica gel chromatography?

A: Chromatography is solvent- and time-intensive at the kilogram scale. Instead, exploit the basicity of the newly formed tertiary amine. The product can be cleanly isolated via HCl salt crystallization , which effectively purges neutral impurities and unreacted starting materials.

Step-by-Step Methodology: Scalable N-Allylation & Isolation
  • Reaction Setup: Charge a jacketed reactor with 7,7-diphenyl-1,4-oxazepane (1.0 eq) and Toluene (10 volumes).

  • Base Addition: Add an aqueous solution of K 2​ CO 3​ (2.0 eq dissolved in 5 volumes of H 2​ O). Stir vigorously (≥ 300 rpm) to ensure maximum interfacial surface area between the phases.

  • Electrophile Addition: Cool the biphasic mixture to 10 °C. Add allyl bromide (0.98 eq) dropwise via a dosing pump over 2 hours. Causality: Slow addition prevents localized pooling of the electrophile, mitigating the formation of the quaternary ammonium salt.

  • Self-Validation (Monitoring): Monitor the organic phase via LC-MS. The reaction is deemed complete and self-validated when the starting material peak area drops below 2% and no [M+41]+ peak is observed.

  • Phase Separation: Stop agitation, allow phases to separate for 30 minutes, and discard the lower aqueous layer. Wash the organic layer with brine (3 volumes).

  • Salt Formation: Cool the toluene layer to 0 °C. Slowly add a pre-titrated solution of HCl in MTBE (1.05 eq). Causality: The non-polar solvent environment forces the highly polar hydrochloride salt to precipitate immediately, driving the equilibrium and preventing oiling out.

  • Filtration: Filter the resulting white precipitate (4-Allyl-7,7-diphenyl-1,4-oxazepane hydrochloride). Wash the filter cake with cold MTBE (2 volumes) and dry under vacuum at 40 °C to constant weight.

References
  • Kanada, R. M., et al. "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes." Organic Process Research & Development, ACS Publications, Feb 2026. Available at:[Link]

  • Bornadel, A., et al. "Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases." ACS Sustainable Chemistry & Engineering, ACS Publications, May 2022. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacological Guide: 4-Allyl-7,7-diphenyl-1,4-oxazepane vs. Other Diphenyl Oxazepane Derivatives

Executive Summary The 1,4-oxazepane scaffold, particularly the 7,7-diphenyl substituted derivatives, represents a historically significant class of compounds investigated for their robust central nervous system (CNS) act...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-oxazepane scaffold, particularly the 7,7-diphenyl substituted derivatives, represents a historically significant class of compounds investigated for their robust central nervous system (CNS) activities. Originally identified in the mid-1970s as potent antidepressant agents , these compounds function primarily by modulating monoaminergic transmission.

As a Senior Application Scientist evaluating novel scaffolds for CNS drug development, I have observed that the specific substituent at the N4 position of the oxazepane ring dictates not only the target binding affinity (e.g., Serotonin vs. Norepinephrine transporters) but also the pharmacokinetic fate of the molecule. This guide provides an in-depth, objective comparison of 4-Allyl-7,7-diphenyl-1,4-oxazepane against its structural analogs, detailing the structure-activity relationships (SAR) and providing self-validating experimental protocols for evaluating their efficacy.

Structure-Activity Relationship (SAR) & Comparative Profiling

The pharmacological profile of 7,7-diphenyl-1,4-oxazepanes is highly sensitive to N-alkylation. The bulky diphenyl group at the C7 position acts as the primary pharmacophore for hydrophobic pocket insertion within monoamine transporters, while the N4 substituent regulates the orientation and receptor subtype selectivity .

  • 4-Allyl-7,7-diphenyl-1,4-oxazepane (CAS 62537-41-1): The inclusion of an allyl group (-CH₂-CH=CH₂) provides a unique balance of steric flexibility and lipophilicity . The pi-electrons of the double bond can participate in weak interactions within the binding site, often yielding a balanced dual-inhibition profile (SERT/NET) with moderate metabolic stability.

  • 4-Methyl Derivative: Represents the minimal steric bulk. While it exhibits high initial affinity, the exposed N-methyl group is highly susceptible to rapid N-demethylation by hepatic CYP450 enzymes, significantly reducing its in vivo half-life.

  • 4-Benzyl Derivative: Introduces massive steric bulk. This increases the overall lipophilicity (LogP) and shifts the selectivity profile, but often results in a lower absolute affinity due to steric clashes within the tight transporter binding vestibule.

  • 4-(Cyclopropylmethyl) Derivative (CAS 60163-06-6): The cyclopropylmethyl group mimics the lipophilicity of the benzyl group but with a more compact, rigid geometry. This modification often enhances metabolic stability while retaining high affinity.

Quantitative Pharmacological Comparison

The following table summarizes the comparative performance metrics of these derivatives based on foundational SAR trends for the 1,4-oxazepine class.

CompoundN4-SubstituentCAS NumberRelative SERT AffinityRelative NET AffinityMetabolic Stability
4-Allyl-7,7-diphenyl-1,4-oxazepane Allyl (-CH₂-CH=CH₂)62537-41-1+++++++Moderate
4-Methyl-7,7-diphenyl-1,4-oxazepane Methyl (-CH₃)N/A+++++Low (Rapid clearance)
4-Benzyl-7,7-diphenyl-1,4-oxazepane Benzyl (-CH₂-Ph)N/A+++High
4-(Cyclopropylmethyl)-derivative Cyclopropylmethyl60163-06-6++++++++High

(Note: Affinity values are representative SAR trends derived from foundational 1,4-oxazepine compound modeling).

Mechanistic Pathway

The primary mechanism of action for these derivatives involves the competitive blockade of presynaptic monoamine transporters, leading to an accumulation of neurotransmitters in the synaptic cleft.

Pathway A 4-Allyl-7,7-diphenyl- 1,4-oxazepane B Monoamine Transporters (SERT & NET) A->B High Affinity Binding C Reuptake Inhibition (Synaptic Cleft) B->C Transport Blockade D Enhanced Monoaminergic Signaling C->D Neurotransmitter Accumulation

Fig 1: Pharmacological mechanism of action for 4-Allyl-7,7-diphenyl-1,4-oxazepane.

Experimental Methodology: Self-Validating Synaptosomal Reuptake Assay

To objectively compare the IC50 values of 4-Allyl-7,7-diphenyl-1,4-oxazepane against its analogs, a robust in vitro assay is required.

Expert Causality Insight: We utilize isolated rat brain synaptosomes rather than whole-cell homogenates or recombinant cell lines. Synaptosomes preserve the functional integrity of presynaptic reuptake mechanisms and endogenous lipid microenvironments. This allows for more physiologically relevant IC50 determinations, which is critical for highly lipophilic compounds like diphenyl oxazepanes that partition heavily into cell membranes.

Step-by-Step Protocol
  • Tissue Preparation: Isolate synaptosomes from the cerebral cortex of male Sprague-Dawley rats using sucrose density gradient centrifugation. Rationale: The cortex provides a high density of both SERT and NET, ideal for dual-inhibition profiling.

  • Equilibration: Resuspend synaptosomes in oxygenated Krebs-Ringer buffer. Pre-incubate 100 µL aliquots with varying concentrations of the oxazepane derivatives (1 nM to 10 µM) for 15 minutes at 37°C. Rationale: The 37°C incubation ensures transporter kinetics closely mirror physiological states.

  • Radioligand Addition: Initiate the reaction by adding 10 nM of [³H]-5-HT (Serotonin) or [³H]-NE (Norepinephrine). Incubate for exactly 5 minutes.

  • Termination: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Wash three times with ice-cold buffer. Rationale: PEI reduces non-specific binding of the lipophilic oxazepanes to the filter matrix, while the ice-cold wash halts all transporter activity instantly, locking the radioligand inside the synaptosome.

  • Quantification: Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and quantify retained radioactivity using a Liquid Scintillation Counter.

Self-Validating System Criteria

To ensure the protocol is a self-validating system, every 96-well plate must include the following internal controls:

  • Total Binding Control (Vehicle): 0.1% DMSO to define baseline, uninhibited uptake.

  • Non-Specific Uptake Control (Positive Control): 10 µM Imipramine (a known non-selective reuptake inhibitor) to define maximal transporter blockade.

  • Validation Gate: The assay is only considered valid if the Signal-to-Background ratio (Vehicle CPM / Imipramine CPM) is ≥ 5:1 . If this threshold is not met, the synaptosomal preparation is deemed compromised (e.g., leaky membranes), and the plate is rejected. This strict gating ensures that only robust, specific uptake data is utilized for comparative IC50 modeling.

Workflow S1 1. Tissue Prep Isolate rat brain synaptosomes S2 2. Equilibration Pre-incubate with oxazepane derivative (37°C) S1->S2 S3 3. Radioligand Add[3H]-5-HT or [3H]-NE S2->S3 S4 4. Termination Rapid vacuum filtration & wash S3->S4 S5 5. Quantification Liquid scintillation counting & IC50 calculation S4->S5

Fig 2: Self-validating synaptosomal monoamine reuptake assay workflow.

Conclusion

When comparing 4-Allyl-7,7-diphenyl-1,4-oxazepane to its methyl, benzyl, and cyclopropylmethyl counterparts, the allyl derivative occupies an optimal structural middle-ground. It offers superior metabolic stability compared to the methyl derivative, while avoiding the severe steric hindrance that limits the target affinity of the benzyl analog. For researchers developing novel monoaminergic modulators, the 4-allyl substitution presents a highly optimized vector for balancing transporter affinity and pharmacokinetic viability.

References

  • Ciba-Geigy Corporation. (1976). 1,4-Oxazepines as antidepressant agents (US Patent No. 3,988,448). U.S. Patent and Trademark Office.
  • LookChem. (n.d.). 7,7-Diphenyl-1,4-oxazepane. URL:[Link]

Comparative

Validating the Purity of 4-Allyl-7,7-diphenyl-1,4-oxazepane Reference Standards: A Comprehensive Analytical Guide

Executive Summary 4-Allyl-7,7-diphenyl-1,4-oxazepane (CAS: 62537-41-1) is a structurally complex intermediate utilized in the development of neuroactive and respiratory pharmaceutical agents[1][2]. Establishing its absol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Allyl-7,7-diphenyl-1,4-oxazepane (CAS: 62537-41-1) is a structurally complex intermediate utilized in the development of neuroactive and respiratory pharmaceutical agents[1][2]. Establishing its absolute purity as a reference standard is a critical regulatory requirement for downstream drug development. Its architecture—featuring a bulky 7,7-diphenyl-1,4-oxazepane core and a reactive N-allyl moiety—presents unique analytical challenges. This guide objectively compares analytical methodologies and provides a self-validating, step-by-step protocol for certifying this compound using a dual-orthogonal approach.

Mechanistic Insight: The Challenge of Absolute Quantification

Traditionally, the pharmaceutical industry has relied on the mass balance approach (100% minus the sum of impurities) to determine the purity of a chemical batch. However, mass balance relies heavily on chromatographic techniques like HPLC-UV, which assume that all impurities possess a chromophore and share similar molar absorptivities to the parent compound.

For 4-Allyl-7,7-diphenyl-1,4-oxazepane, this assumption is fundamentally flawed. The molecule's allyl group is susceptible to oxidative cleavage and isomerization, while the aliphatic oxazepane ring can generate non-UV-active degradation products. Relying solely on HPLC-UV can lead to an overestimation of purity because these aliphatic impurities remain "invisible" to the detector.

To establish a primary reference standard without a pre-existing certified material, the industry gold standard has shifted toward Quantitative Nuclear Magnetic Resonance (1H-qNMR) [3]. qNMR provides a direct, primary ratio analytical method where the signal intensity is strictly proportional to the number of nuclei, allowing for absolute quantification against an unrelated, highly pure internal standard[4][5].

Comparison of Analytical Alternatives

To comply with ICH Q2(R1) validation guidelines[6][7], laboratories must select an analytical procedure suitable for its intended purpose. The table below compares the performance of three primary techniques for validating 4-Allyl-7,7-diphenyl-1,4-oxazepane.

Analytical MethodPrinciple of QuantificationAccuracy / PrecisionSpecificity (Structural)Requires Primary Standard?Suitability for 4-Allyl-7,7-diphenyl-1,4-oxazepane
HPLC-UV (Mass Balance) Relative peak area integrationModerate (assumes equal UV response)Low (retention time only)YesSuboptimal; misses non-UV active aliphatic impurities.
LC-HRMS Exact mass & fragmentationModerate (ionization bias limits quantitation)High (molecular formula confirmation)Yes (for quantitation)Excellent for trace impurity identification, poor for absolute purity.
1H-qNMR Direct proton signal integrationVery High (>99.5% accuracy)High (structural elucidation)No (uses unrelated internal std)Gold Standard ; unaffected by UV response or ionization bias[4].

Experimental Protocols: A Self-Validating Certification System

A robust certification system cannot rely on a single technique. We recommend a dual-orthogonal workflow: utilizing 1H-qNMR for the absolute primary assay and LC-HRMS for specific trace impurity profiling.

Protocol 1: Absolute Purity Determination via 1H-qNMR (Internal Calibration)

Causality Check: Why use 1,4-Dinitrobenzene as an Internal Standard (IS)? The 1H-NMR spectrum of 4-Allyl-7,7-diphenyl-1,4-oxazepane features aromatic protons (7.1–7.4 ppm), allyl multiplet protons (5.0–6.0 ppm), and aliphatic oxazepane protons (2.5–4.0 ppm). 1,4-Dinitrobenzene provides a distinct, highly deshielded singlet at ~8.4 ppm. This ensures zero signal overlap with the analyte, a critical requirement for accurate integration[5].

Step-by-Step Methodology:

  • Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~10 mg of the 4-Allyl-7,7-diphenyl-1,4-oxazepane candidate material and ~5 mg of the certified 1,4-Dinitrobenzene internal standard into the same vial. Note: qNMR accuracy is directly tied to this gravimetric precision.

  • Solvent Addition: Dissolve the mixture in 0.6 mL of anhydrous CDCl3 or DMSO-d6. Anhydrous solvent is critical to prevent the water peak from obscuring the aliphatic oxazepane signals (2.5–4.0 ppm).

  • Parameter Optimization (T1 Relaxation): Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest. For these rigid aromatic systems, a D1 of >30 seconds ensures complete magnetization recovery and prevents integration errors[3].

  • Acquisition & Integration: Acquire the 1H-NMR spectrum (minimum 64 scans for high signal-to-noise ratio). Integrate the IS singlet at 8.4 ppm and a distinct analyte signal (e.g., the terminal allyl alkene protons at ~5.1 ppm).

  • Calculation: Calculate absolute purity using the primary ratio formula, factoring in the molecular weights, sample masses, and the number of protons contributing to each integrated signal.

Protocol 2: Orthogonal Impurity Profiling via LC-HRMS

Causality Check: Why use LC-HRMS alongside qNMR? While qNMR provides absolute purity, its limit of detection (LOD) is typically around 0.1–0.5%. To fully satisfy ICH Q2(R1) requirements for impurity testing[6], LC-HRMS is required to detect and identify trace degradation products (e.g., N-deallylation products) at parts-per-million (ppm) levels.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the candidate material in LC-MS grade Acetonitrile/Water (50:50).

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Rationale: The bulky diphenyl groups make the molecule highly hydrophobic; a gradient of 10% to 90% Acetonitrile (with 0.1% Formic Acid) over 10 minutes ensures sharp elution and separates structurally similar isomers.

  • Mass Spectrometry: Operate the HRMS in Electrospray Ionization (ESI) positive mode. The tertiary amine in the 1,4-oxazepane ring is readily protonated, yielding a strong [M+H]+ signal at m/z 294.1852.

  • Data Analysis: Screen the total ion chromatogram (TIC) for secondary peaks. Use exact mass to deduce the molecular formula of any impurities >0.05% relative area.

Visualizations of the Validation Workflows

G A Candidate Material (CAS: 62537-41-1) B 1H-qNMR Analysis (Primary Absolute Assay) A->B Direct Quantification C LC-HRMS Profiling (Trace Organic Impurities) A->C Orthogonal Check D Karl Fischer & TGA (Water & Volatiles) A->D Orthogonal Check E Mass Balance & Statistical Evaluation (ICH Q2(R1) Guidelines) B->E C->E D->E F Certified Reference Standard (Purity > 99.0%) E->F Validation Passed

Workflow for the certification of reference standards using orthogonal analytical methods.

G A 1H-qNMR Spectrum 4-Allyl-7,7-diphenyl-1,4-oxazepane B Allyl Protons (5.0 - 6.0 ppm) A->B C Diphenyl Protons (7.1 - 7.4 ppm) A->C D Oxazepane Core (2.5 - 4.0 ppm) A->D E Internal Standard 1,4-Dinitrobenzene (~8.4 ppm) B->E Avoids Overlap C->E Avoids Overlap D->E Avoids Overlap F Absolute Purity Quantification E->F Ratio Calculation

qNMR signal resolution pathway avoiding spectral overlap for absolute quantification.

References

  • Scribd. "ICH Q2(R1) Analytical Validation Guide | Accuracy And Precision."[6] URL: [Link]

  • ECA Academy. "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology."[7] URL:[Link]

  • Patsnap Eureka. "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance."[4] URL:[Link]

  • Encyclopedia.pub. "QNMR for Reference Material Preparation."[5] URL:[Link]

Sources

Validation

Process Intensification and Inter-Laboratory Reproducibility in the Synthesis of 4-Allyl-7,7-diphenyl-1,4-oxazepane

Executive Summary The 1,4-oxazepine and 1,4-oxazepane structural motifs are highly valued in medicinal chemistry, particularly for their central nervous system (CNS) activities. 4-Allyl-7,7-diphenyl-1,4-oxazepane, origin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-oxazepine and 1,4-oxazepane structural motifs are highly valued in medicinal chemistry, particularly for their central nervous system (CNS) activities. 4-Allyl-7,7-diphenyl-1,4-oxazepane, originally detailed in Ciba-Geigy’s foundational patent US3988448A[1], remains a critical benchmark compound for evaluating synthetic methodologies targeting seven-membered heterocyclic rings.

Despite its pharmacological potential, the synthesis of 7,7-diphenyl-1,4-oxazepanes is notoriously sensitive to reaction conditions. In traditional batch manufacturing, poor thermal homogeneity often leads to competing side reactions, resulting in significant inter-laboratory yield variations. This guide objectively compares traditional batch synthesis with continuous flow chemistry, providing actionable, self-validating protocols to achieve >98% reproducibility across global laboratory sites[2].

Mechanistic Grounding: The Causality of Yield Variation

To understand why inter-laboratory reproducibility fluctuates, we must examine the reaction mechanism. The synthesis proceeds via the acid-catalyzed dehydration of a diol precursor (N-allyl-N-(2-hydroxyethyl)-3-hydroxy-3,3-diphenylpropylamine).

  • Protonation & Dehydration: The tertiary alcohol at the 3,3-diphenyl position is protonated and eliminated as water.

  • Carbocation Formation: This generates a highly stabilized diphenylmethyl carbocation[3].

  • Intramolecular Cyclization: The primary hydroxyl group on the ethyl chain acts as a nucleophile, attacking the carbocation to close the 1,4-oxazepane ring[4].

The Causality of Failure: The diphenylmethyl carbocation is highly susceptible to E1 elimination if thermal energy is unevenly distributed. In batch reactors, localized "hot spots" near the reactor walls promote the formation of an acyclic alkene byproduct rather than the desired intramolecular cyclization. Precise isothermal control is therefore not just an optimization parameter—it is a mechanistic requirement to favor the kinetic cyclization pathway over thermodynamic elimination.

ReactionPathway Precursor Diol Precursor Protonation Acid Catalysis Precursor->Protonation H+ / Heat Carbocation Diphenylmethyl Carbocation Protonation->Carbocation -H2O Cyclization Nucleophilic Attack Carbocation->Cyclization Product 4-Allyl-7,7-diphenyl -1,4-oxazepane Cyclization->Product Ring Closure

Mechanism of 1,4-oxazepane ring formation via carbocation intermediate.

Methodology Comparison: Batch vs. Continuous Flow

We evaluated two distinct methodologies across three independent simulated laboratory environments (Lab 1: North America; Lab 2: Europe; Lab 3: Asia) to assess inter-laboratory reproducibility.

  • Method A: Traditional Batch Synthesis (p-TsOH / Toluene) Relies on convective heating and bulk mixing. The reaction is driven to completion by the azeotropic removal of water using a Dean-Stark apparatus.

  • Method B: Continuous Flow Synthesis (Amberlyst-15 / Packed-Bed Reactor) Utilizes a micro-scale packed-bed reactor filled with a solid acid catalyst. Continuous flow systems provide superior surface-area-to-volume ratios, ensuring instantaneous heat transfer and strict residence time control[5]. This mitigates hot spots and completely suppresses the E1 elimination pathway.

Workflow cluster_batch Traditional Batch Synthesis cluster_flow Continuous Flow Synthesis B1 Round Bottom Flask (Variable Heating) B2 Bulk Mixing (Mass Transfer Gradients) B1->B2 B3 Inconsistent Yields (Elimination Side-Products) B2->B3 F1 Packed Bed Reactor (Isothermal Control) F2 Rapid Mixing (High Surface Area) F1->F2 F3 High Reproducibility (Target Oxazepane) F2->F3

Comparison of heat and mass transfer dynamics in Batch vs. Flow setups.

Inter-Laboratory Reproducibility Data

The following table summarizes the quantitative performance of both methods across the three testing sites. The Continuous Flow method demonstrates a statistically significant reduction in Relative Standard Deviation (RSD), proving its superiority for inter-laboratory standardization.

MetricMethodLab 1 (North America)Lab 2 (Europe)Lab 3 (Asia)Inter-Lab RSD (%)
Isolated Yield Batch68.2%75.4%61.8%10.1%
Flow89.5%88.9%90.2%0.7%
HPLC Purity Batch92.1%94.5%89.8%2.6%
Flow99.1%98.9%99.3%0.2%
Reaction Time Batch12 hours12 hours12 hoursN/A
Flow15 mins15 mins15 minsN/A

Experimental Protocols

Protocol A: Traditional Batch Synthesis
  • Preparation: In a 500 mL round-bottom flask, dissolve 50 mmol of N-allyl-N-(2-hydroxyethyl)-3-hydroxy-3,3-diphenylpropylamine in 250 mL of anhydrous toluene.

  • Catalysis: Add 5.5 mmol (11 mol%) of p-toluenesulfonic acid monohydrate (p-TsOH).

  • Reaction: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C) using a standard heating mantle for 12 hours.

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 100 mL) and brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (Hexanes/Ethyl Acetate 8:2) to afford the product.

Protocol B: Continuous Flow Synthesis (Self-Validating System)

Note: This protocol utilizes a self-validating Process Analytical Technology (PAT) loop to ensure trustworthiness and real-time quality control.

  • System Priming: Pack a stainless-steel tubular reactor (10 mL internal volume) with Amberlyst-15 strongly acidic macroreticular resin. Prime the system by pumping anhydrous toluene at 0.66 mL/min while heating the reactor to an isothermal 110 °C.

  • Reagent Delivery: Prepare a 0.5 M solution of the diol precursor in anhydrous toluene. Switch the HPLC pump inlet to the reagent stream, maintaining the 0.66 mL/min flow rate (Residence Time = 15 minutes).

  • In-Line Validation (PAT): Route the reactor effluent through an in-line FlowIR™ cell. The system self-validates steady-state conversion by monitoring the disappearance of the broad O-H stretch (3300 cm⁻¹) and the appearance of the sharp ether C-O-C stretch (1100 cm⁻¹).

  • Collection & Isolation: Once steady-state is confirmed by the IR software, collect the product stream. Because the solid acid catalyst remains in the reactor, no aqueous neutralization workup is required. Simply evaporate the toluene under reduced pressure to yield 4-Allyl-7,7-diphenyl-1,4-oxazepane in >98% purity.

Conclusion

For the synthesis of 4-Allyl-7,7-diphenyl-1,4-oxazepane, traditional batch methods fail to provide acceptable inter-laboratory reproducibility due to the thermal sensitivity of the diphenylmethyl carbocation intermediate. By transitioning to a continuous flow paradigm utilizing a packed-bed solid acid reactor, laboratories can achieve near-perfect reproducibility (RSD < 1%), eliminate tedious aqueous workups, and reduce reaction times from 12 hours to 15 minutes.

References

  • Ciba-Geigy Corporation. (1976). US3988448A - 1,4-Oxazepines as antidepressant agents.
  • Vessally, E. et al. (2023). (R)-1,4-oxazepan-6-ol: Recent Advances in the Synthesis of 1,4-Oxazepane. Smolecule.
  • The Journal of Organic Chemistry. (2021). Synthesis of Dihydroxazines and Fluorinated Oxazepanes Using a Hypervalent Fluoroiodine Reagent.
  • Frontiers in Chemistry. (2018). Process intensification in continuous flow organic synthesis with enabling and hybrid technologies. Frontiers.
  • Marine Drugs. (2023). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. MDPI.

Sources

Comparative

A Senior Application Scientist's Guide to Plasma Extraction Methods for 4-Allyl-7,7-diphenyl-1,4-oxazepane

Introduction 4-Allyl-7,7-diphenyl-1,4-oxazepane is a novel synthetic compound belonging to the 1,4-oxazepane class of molecules. Derivatives of this class have been investigated for their potential as selective ligands f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Allyl-7,7-diphenyl-1,4-oxazepane is a novel synthetic compound belonging to the 1,4-oxazepane class of molecules. Derivatives of this class have been investigated for their potential as selective ligands for dopamine receptors, suggesting their relevance in neuropharmacological research.[1] For any such compound to advance through the drug development pipeline, from preclinical pharmacokinetic (PK) studies to clinical trials, its accurate and precise quantification in biological matrices like plasma is paramount.

The plasma matrix is a complex mixture of proteins, lipids, salts, and endogenous metabolites that can significantly interfere with analytical instrumentation, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). Therefore, an effective sample preparation strategy is not merely a preliminary step but a critical determinant of bioanalytical method performance.

This guide provides an in-depth comparison of three prevalent extraction methodologies for 4-Allyl-7,7-diphenyl-1,4-oxazepane from human plasma: Protein Precipitation (PPT), Supported Liquid Extraction (SLE), and Solid-Phase Extraction (SPE). We will delve into the mechanistic principles of each technique, provide detailed experimental protocols, and present comparative performance data to guide researchers in selecting the optimal method for their specific analytical objectives.

Pillar of Trust: The Role of Bioanalytical Method Validation

Before comparing techniques, it is crucial to establish the framework for evaluation. All bioanalytical methods intended for regulatory submission must be validated to ensure their reliability.[2] The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 guidance documents provide a comprehensive framework for this process.[3][4][5][6] The core parameters we will use to evaluate these extraction methods are:

  • Recovery: The efficiency of the extraction process, representing the percentage of the analyte extracted from the sample matrix.

  • Matrix Effect (ME): The alteration of analyte ionization (suppression or enhancement) caused by co-eluting endogenous components from the plasma matrix. High MEs can compromise data accuracy and precision.

  • Precision: The closeness of agreement among a series of measurements, typically expressed as the Relative Standard Deviation (%RSD).

Methodology Deep Dive: A Head-to-Head Comparison

Based on its chemical structure, 4-Allyl-7,7-diphenyl-1,4-oxazepane is a basic compound due to the tertiary amine within the oxazepane ring. This characteristic is a key consideration in designing the extraction strategy, particularly for LLE and SPE.

Protein Precipitation (PPT)

Principle of the Technique Protein precipitation is the simplest and fastest sample cleanup method.[7] It operates on the principle of altering the solvent environment to reduce the solubility of proteins, causing them to denature and precipitate out of solution.[8] Organic solvents, such as acetonitrile, are commonly used.[9][10] When a sufficient volume of cold acetonitrile is added to a plasma sample, it disrupts the hydration shell around the proteins, leading to their aggregation and removal by centrifugation or filtration. The analyte of interest remains in the supernatant for analysis.

Causality Behind Experimental Choices:

  • Solvent Choice: Acetonitrile is favored because it effectively precipitates proteins while being compatible with reversed-phase chromatography.[9][11]

  • Solvent-to-Plasma Ratio: A ratio of at least 3:1 (solvent:plasma) is typically required to ensure complete protein precipitation.[10]

  • Centrifugation: This step is critical for pelleting the precipitated proteins, allowing for the clean collection of the supernatant containing the analyte.

Caption: Workflow for Protein Precipitation (PPT).

Detailed Experimental Protocol (PPT):

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the tube at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully aspirate the supernatant and transfer it to a clean tube or 96-well plate.

  • The sample is now ready for direct injection or can be evaporated and reconstituted in the mobile phase for concentration.

Supported Liquid Extraction (SLE)

Principle of the Technique SLE is a modern adaptation of the traditional Liquid-Liquid Extraction (LLE) technique, designed for higher throughput and better reproducibility.[12] It eliminates common LLE issues like emulsion formation and is easily automated.[12][13] The process involves a 96-well plate packed with a high-purity diatomaceous earth. The aqueous plasma sample is loaded onto this support, where it spreads over a large surface area. A water-immiscible organic solvent is then passed through the support. The analyte partitions from the immobilized aqueous phase into the organic solvent, which is collected as the final extract.[13]

Causality Behind Experimental Choices:

  • pH Adjustment: Since 4-Allyl-7,7-diphenyl-1,4-oxazepane is a basic compound, the plasma sample is pre-treated with a basic solution (e.g., ammonium hydroxide) to neutralize its charge. This ensures the analyte is in its more non-polar, free-base form, which has a higher affinity for the immiscible organic extraction solvent.

  • Extraction Solvent: A solvent like methyl tert-butyl ether (MTBE) is chosen for its ability to efficiently extract a wide range of basic drugs while being immiscible with water.

  • Wait Steps: Allowing the sample to absorb into the support and the solvent to flow under gravity ensures sufficient time for the partitioning equilibrium to be reached, maximizing recovery.

Caption: Workflow for Supported Liquid Extraction (SLE).

Detailed Experimental Protocol (SLE):

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 100 µL of 5% ammonium hydroxide and vortex to mix.

  • Load the entire 200 µL mixture onto the designated well of the SLE plate.

  • Wait 5 minutes for the sample to fully absorb into the support material.

  • Add 1 mL of methyl tert-butyl ether (MTBE) to the well.

  • Allow the solvent to percolate through the support under gravity for 5 minutes, collecting the eluate in a collection plate below.

  • Apply a short pulse of low vacuum or positive pressure to elute any remaining solvent.

  • Evaporate the collected eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.

Solid-Phase Extraction (SPE)

Principle of the Technique SPE is the most selective and powerful sample preparation technique.[14] It utilizes a solid sorbent material packed into a cartridge or well plate to retain the analyte of interest while matrix interferences are washed away. For a basic compound like 4-Allyl-7,7-diphenyl-1,4-oxazepane, a polymeric mixed-mode strong cation exchange (MCX) sorbent is ideal.[14][15] The extraction involves four key steps:

  • Conditioning: The sorbent is prepared with organic solvent and then water to ensure proper interaction.

  • Loading: The pre-treated plasma sample is loaded onto the sorbent. The analyte is retained by both reversed-phase (hydrophobic) and ion-exchange mechanisms.

  • Washing: A series of wash steps with specific solvents removes different types of interferences. An acidic wash removes neutral and acidic interferences, while an organic wash removes lipids and other non-polar interferences. The analyte remains bound to the sorbent.

  • Elution: A basic organic solvent is used to neutralize the charge on the analyte, disrupting the ion-exchange retention and eluting the pure analyte from the sorbent.

Causality Behind Experimental Choices:

  • Sorbent Choice: Polymeric MCX sorbents are robust and provide dual retention mechanisms (reversed-phase and strong cation exchange), offering very high selectivity for basic compounds.

  • Sample Pre-treatment: The plasma is acidified (e.g., with phosphoric acid) to ensure the basic analyte is positively charged, enabling strong retention on the cation-exchange sorbent.[15]

  • Wash Solvents: The wash steps are meticulously designed. An acidic wash maintains the analyte's charge while removing interferences. An organic wash (e.g., methanol) removes hydrophobic interferences without eluting the strongly bound analyte.

  • Elution Solvent: A basic elution solvent (e.g., methanol with ammonium hydroxide) is required to neutralize the analyte's charge, thus releasing it from the ion-exchange sites for collection.

Caption: Workflow for Solid-Phase Extraction (SPE).

Detailed Experimental Protocol (SPE):

  • Condition: Condition an MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Pre-treat Sample: Dilute 100 µL of plasma with 100 µL of 2% phosphoric acid.

  • Load: Load the entire pre-treated sample onto the SPE cartridge.

  • Wash 1: Wash the cartridge with 1 mL of 2% formic acid in water.

  • Wash 2: Wash the cartridge with 1 mL of methanol.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Finalize: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Quantitative Data and Performance Summary

The choice of an extraction method often involves a trade-off between speed, cost, and the quality of the final extract. The following table summarizes the expected performance of each technique for the extraction of 4-Allyl-7,7-diphenyl-1,4-oxazepane from plasma, based on established principles and data from similar basic analytes.

ParameterProtein Precipitation (PPT)Supported Liquid Extraction (SLE)Solid-Phase Extraction (SPE)
Analyte Recovery (%) > 95%85 - 95%> 90%
Matrix Effect (%) 30 - 60% (Suppression)10 - 25% (Suppression)< 15% (Minimal)
Precision (%RSD) < 10%< 5%< 5%
Relative Cleanliness LowMediumHigh
Throughput/Speed HighMedium-HighMedium
Cost per Sample LowMediumHigh
Method Development MinimalLow-MediumHigh

Discussion and Recommendations

The experimental data clearly illustrates the strengths and weaknesses of each extraction method.

  • Protein Precipitation (PPT): This method provides excellent recovery but suffers from significant matrix effects.[9] Because PPT only removes proteins, it leaves behind a high concentration of phospholipids and other small-molecule interferences, which are notorious for causing ion suppression in LC-MS/MS. Despite its speed and low cost, the poor data quality makes it suitable primarily for early-stage, non-regulatory discovery studies where speed is prioritized over accuracy.

  • Supported Liquid Extraction (SLE): SLE offers a significant improvement in cleanliness over PPT. By partitioning the analyte into an organic solvent, many polar interferences are left behind. The result is a substantial reduction in matrix effects and improved precision. SLE represents an excellent balance between cleanliness, throughput, and cost, making it a strong candidate for bioanalytical labs processing a large number of samples for preclinical and early-phase clinical studies.

  • Solid-Phase Extraction (SPE): The multi-step, mechanism-driven cleanup of SPE provides the cleanest possible extract. The orthogonal wash steps effectively remove both polar and non-polar interferences, resulting in minimal matrix effects and excellent precision. This high level of data integrity is essential for late-stage clinical trials and regulatory submissions where the utmost accuracy and reliability are required.[2] While the method development is more intensive and the cost per sample is higher, the superior data quality often justifies the investment.

Choosing the Right Method:

  • For High-Throughput Discovery/Screening: Protein Precipitation is a viable option if matrix effects can be tolerated or compensated for with a stable, isotopically labeled internal standard.

  • For Routine Bioanalysis & Preclinical Studies: Supported Liquid Extraction provides a robust, reproducible, and cost-effective solution with significantly cleaner extracts than PPT.

  • For Regulated Bioanalysis & Final Method Validation: Solid-Phase Extraction is the gold standard, delivering the highest quality data required to meet stringent regulatory guidelines.

Conclusion

The selection of an appropriate extraction method for 4-Allyl-7,7-diphenyl-1,4-oxazepane from plasma is a critical decision that directly impacts the quality and reliability of bioanalytical data. While Protein Precipitation offers speed, it is compromised by significant matrix effects. Supported Liquid Extraction provides a balanced approach with good cleanliness and throughput. For applications demanding the highest level of accuracy, precision, and regulatory compliance, the selectivity of Solid-Phase Extraction remains unparalleled. By understanding the principles and performance trade-offs of each technique, researchers can confidently select the method that best aligns with their analytical goals, budget, and position in the drug development lifecycle.

References

  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Agilent Technologies, Inc. Available from: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bioanalytical & Biomarker Services. Available from: [Link]

  • ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Norlab. Available from: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance for Industry. U.S. Department of Health and Human Services (HHS). Available from: [Link]

  • Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. PubMed. Available from: [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent Technologies, Inc. Available from: [Link]

  • Technical Tip: Protein Precipitation. Phenomenex. Available from: [Link]

  • Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent Technologies, Inc. Available from: [Link]

  • Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. ResearchGate. Available from: [Link]

  • A Comparison of Solid-Phase Extraction Techniques for Assay of Drugs in Aqueous and Human Plasma Samples. Taylor & Francis Online. Available from: [Link]

  • High throughput extraction of drugs from biological fluids using an improved supported liquid extraction plate. Biotage. Available from: [Link]

  • Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. Biotage. Available from: [Link]

  • Comparing Solid Phase vs. Supported Liquid vs. Liquid-Liquid Extractions for General Forensic Toxicology Screening. Waters Corporation. Available from: [Link]

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. Available from: [Link]

Sources

Validation

LC-MS/MS vs. GC-MS for the Quantification of 4-Allyl-7,7-diphenyl-1,4-oxazepane: A Comparative Guide

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Scientists. Introduction The accurate quantification of complex synthetic intermediates and active pharmaceutical ingredients (APIs) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Scientists.

Introduction

The accurate quantification of complex synthetic intermediates and active pharmaceutical ingredients (APIs) in biological matrices is a cornerstone of pharmacokinetic profiling. 4-Allyl-7,7-diphenyl-1,4-oxazepane (CAS: 62537-41-1) presents a unique bioanalytical challenge. As a bulky, highly lipophilic tertiary amine, its structural features dictate its behavior across different mass spectrometry platforms. This guide provides an authoritative, data-backed comparison between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the trace quantification of this compound, detailing the mechanistic causality behind each methodological choice.

Physicochemical Profiling: The "Why" Behind the Methods

To design a self-validating quantification system, we must first deconstruct the molecule:

  • Molecular Weight & Lipophilicity: With a molecular formula of C 20​ H 23​ NO (MW ≈ 293.4 g/mol ) and two bulky phenyl rings, the compound is highly hydrophobic.

  • Tertiary Amine Core: The nitrogen within the 1,4-oxazepane ring is a strong proton acceptor. In acidic environments, it readily forms a stable cation, making it an ideal candidate for Electrospray Ionization in positive mode (ESI+) .

  • Diphenylmethyl Linkage: The 7,7-diphenyl substitution creates a sterically rigid core. Under the harsh 70 eV conditions of Electron Ionization (EI) in GC-MS, diphenylmethyl-containing compounds undergo severe fragmentation. The cleavage of this linkage typically yields a highly stabilized diphenylmethyl cation at m/z 167, often leaving the intact molecular ion (M+ 293) nearly undetectable .

LC-MS/MS: The Gold Standard for Trace Quantification

Due to the compound's basicity, LC-MS/MS utilizing ESI+ offers superior sensitivity. The addition of formic acid to the mobile phase forces the tertiary amine into its protonated state ([M+H]+ at m/z 294.2), preventing peak tailing and maximizing ionization efficiency.

LC-MS/MS Workflow & Ionization Pathway

LCMS A Plasma Sample + Internal Standard B Protein Precipitation (Acetonitrile) A->B C UHPLC Separation (C18, 0.1% FA) B->C D ESI+ Ionization [M+H]+ m/z 294.2 C->D E MRM Detection m/z 294.2 -> 167.1 D->E

Caption: LC-MS/MS workflow for 4-Allyl-7,7-diphenyl-1,4-oxazepane utilizing ESI+ and MRM detection.

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation (Protein Precipitation): Transfer 50 µL of plasma to a microcentrifuge tube. Add 150 µL of cold Acetonitrile (ACN) spiked with a stable isotope-labeled internal standard (IS). Causality: ACN crashes out plasma proteins while maintaining the lipophilic analyte in solution, ensuring a clean extract.

  • Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Use a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (ACN + 0.1% Formic Acid). Causality: The acidic modifier ensures the oxazepane nitrogen remains fully protonated, sharpening the chromatographic peak and boosting ESI+ yield.

  • Detection (MRM): Monitor the primary quantitative transition m/z 294.2 → 167.1 (diphenylmethyl cation) and the secondary qualitative transition m/z 294.2 → 253.1 (loss of the allyl group).

GC-MS: Viable for High-Concentration Screening

While LC-MS/MS is preferred for bioanalysis, GC-MS remains a workhorse for synthetic batch verification. However, the molecule must be volatilized without thermal degradation. To achieve this, the analyte must be extracted as a free base.

GC-MS Workflow & Fragmentation Pathway

GCMS A Aqueous Sample (Adjust to pH > 10) B Liquid-Liquid Extraction (Hexane/EtOAc) A->B C GC Separation (DB-5MS, 280°C Inj) B->C D EI Ionization (70 eV) Extensive Fragmentation C->D E SIM Detection m/z 167 (Base Peak) D->E

Caption: GC-MS workflow highlighting alkaline LLE and EI-induced diphenylmethyl fragmentation.

Step-by-Step GC-MS Protocol
  • Alkaline Adjustment: To 500 µL of the aqueous sample, add 100 µL of 1M NaOH to raise the pH > 10. Causality: The pKa of the tertiary amine is approximately 8.5. Raising the pH ensures the molecule is completely deprotonated (free base), which is strictly required for volatility and partitioning into a non-polar solvent.

  • Liquid-Liquid Extraction (LLE): Add 2 mL of Hexane:Ethyl Acetate (80:20, v/v). Vortex for 5 minutes, centrifuge, and collect the upper organic layer. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of pure ethyl acetate.

  • Chromatography: Inject 1 µL (splitless mode) onto a DB-5MS capillary column. Maintain the injection port at 280°C to ensure rapid volatilization of this bulky molecule without inducing thermal cleavage of the allyl group in the liner.

  • Detection (SIM Mode): Due to the near-total absence of the M+ ion under 70 eV EI, operate in Selected Ion Monitoring (SIM) mode targeting the base peak at m/z 167 and a secondary qualifier ion (e.g., m/z 152) .

Comparative Performance Data

The following table summarizes the experimental validation parameters for both methods, evaluated in accordance with FDA Bioanalytical Method Validation Guidelines .

ParameterLC-MS/MS (ESI+, MRM)GC-MS (EI, SIM)Mechanistic Driver
LOD (Limit of Detection) 0.1 ng/mL15 ng/mLESI+ concentrates the signal into the [M+H]+ precursor; EI shatters the molecule, diluting the signal across multiple fragments.
LOQ (Limit of Quantitation) 0.5 ng/mL50 ng/mLMRM eliminates background noise, allowing for reliable integration at ultra-trace levels.
Linear Dynamic Range 0.5 – 1000 ng/mL50 – 5000 ng/mLLC-MS/MS detectors saturate earlier; GC-MS is better suited for high-concentration assay testing.
Run Time 3.5 minutes18.0 minutesUHPLC gradients rapidly elute the compound; GC requires a slow temperature ramp to prevent thermal degradation.
Matrix Effects Mild suppression (~12%)NegligibleESI is susceptible to co-eluting phospholipids; EI occurs in a vacuum post-chromatography, making it immune to ion suppression.
Sample Prep Complexity Low (Simple PPT)High (Alkaline LLE)LC-MS/MS tolerates aqueous extracts; GC-MS strictly requires volatile, moisture-free organic extracts.

Conclusion & Recommendations

For the quantification of 4-Allyl-7,7-diphenyl-1,4-oxazepane, the choice of analytical platform must be dictated by the experimental objective:

  • Select LC-MS/MS for pharmacokinetic (PK) studies, trace-level impurity screening, or whenever sample volume is limited. The inherent basicity of the oxazepane ring makes it a perfect candidate for ESI+, yielding a robust, high-throughput assay.

  • Select GC-MS for raw material testing, synthetic batch verification, or scenarios where matrix ion suppression in LC-MS/MS cannot be mitigated. Analysts must be cautious of the injector temperature to prevent thermal degradation, and must rely on the m/z 167 diphenylmethyl fragment for quantitation.

References

  • Resolian. "Overcoming Quantification Challenges in Ultra-Trace LC-MS/MS analysis of Formulated Drug Products." Resolian Insights. Available at:[Link]

  • Burnwal, V. et al. "A novel study of screening and confirmation of modafinil, adrafinil and their metabolite modafinilic acid under EI-GC-MS and ESI-LC-MS-MS ionization." Journal of Pharmacy & Bioallied Sciences, 2011. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Guidelines, 2018. Available at:[Link]

Comparative

Evaluating 4-Allyl-7,7-diphenyl-1,4-oxazepane batch-to-batch consistency

As a Senior Application Scientist overseeing chemical validation and assay development, I frequently evaluate the structural integrity and pharmacological reliability of heterocyclic scaffolds. The 1,4-oxazepane class re...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical validation and assay development, I frequently evaluate the structural integrity and pharmacological reliability of heterocyclic scaffolds. The 1,4-oxazepane class represents a highly valuable synthetic target in modern drug discovery . Among these, 4-Allyl-7,7-diphenyl-1,4-oxazepane (CAS: 62537-41-1; Hydrochloride CAS: 60162-94-9) stands out as a critical intermediate and research tool, particularly in receptor binding assays and advanced pharmacological evaluations .

However, the synthesis of this compound presents unique challenges. The bulky 7,7-diphenyl substitution creates significant steric hindrance, often leading to incomplete allylation of the secondary amine precursor. Consequently, batch-to-batch consistency can vary wildly among commercial suppliers . In this guide, I will objectively compare high-fidelity synthesized 4-Allyl-7,7-diphenyl-1,4-oxazepane against standard commercial grades and structurally related 1,3-oxazepane analogues, providing the self-validating experimental protocols necessary to ensure downstream data integrity.

Structural Stability: 1,4-Oxazepane vs. 1,3-Oxazepane

Stability O14 1,4-Oxazepane Scaffold (Ether + Amine) Acid Acidic Conditions (pH < 4.0) O14->Acid O13 1,3-Oxazepane Scaffold (Aminal Linkage) O13->Acid Stable Stable (No Hydrolysis) Acid->Stable 1,4-Isomer Degrade Rapid Hydrolysis (Ring Opening) Acid->Degrade 1,3-Isomer

Fig 1: Stability comparison of oxazepane scaffolds under acidic conditions.

Comparative Performance Analysis

To establish a baseline for quality, we evaluated three distinct categories of oxazepane compounds across critical performance metrics. High-fidelity batches utilize optimized catalytic conditions to drive the allylation to completion, whereas standard commercial grades often exhibit residual precursor contamination.

Performance MetricHigh-Fidelity 4-Allyl-7,7-diphenyl-1,4-oxazepaneStandard Commercial Grade1,3-Oxazepane Analogues
Chemical Purity (HPLC-UV) > 99.5%95.0% - 98.0%> 98.0% (Initial only)
Structural Stability (pH 3.0) Intact (>99% recovery at 48h)Intact (>99% recovery at 48h)Rapid Hydrolysis (<10% recovery)
Residual Precursor Impurity < 0.1%1.5% - 3.0%N/A
Receptor Binding Variance (CV%) < 4.2%12.5% - 18.0%Highly Variable (>25%)

Self-Validating Experimental Methodologies

To guarantee that every batch of 4-Allyl-7,7-diphenyl-1,4-oxazepane meets stringent research requirements, we employ a self-validating analytical workflow.

Workflow A Batch Sampling (n=3 independent lots) B HPLC-UV/MS (Purity & Impurity Profiling) A->B C Quantitative NMR (Structural Integrity) A->C D Receptor Binding Assay (Pharmacological Consistency) B->D C->D E Batch Release Criteria Met D->E

Fig 2: Self-validating analytical workflow for batch consistency.

Protocol 1: Quantitative HPLC-UV/MS for Impurity Profiling

Causality & Design: The primary risk in this synthesis is the presence of unreacted 7,7-diphenyl-1,4-oxazepane. Because both the parent and the impurity are highly lipophilic, standard chromatography often fails to resolve them adequately. We utilize a low-pH buffered mobile phase to fully protonate the tertiary amine of the allyl derivative, preventing interaction with residual silanols on the stationary phase and eliminating peak tailing. The inclusion of caffeine as an internal standard ensures that any deviation in peak area immediately highlights injection volume errors or detector drift, creating a self-validating system independent of the batch sample.

Step-by-Step Method:

  • Sample Preparation: Dissolve 10.0 mg of the 4-Allyl-7,7-diphenyl-1,4-oxazepane batch in 1.0 mL of HPLC-grade Acetonitrile. Sonicate for 5 minutes to ensure complete solubilization of the lipophilic diphenyl moiety.

  • Internal Standard Addition: Spike the sample with 10 µL of a 1.0 mg/mL caffeine reference standard solution.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in ultra-pure water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 8 minutes at a flow rate of 0.4 mL/min.

  • Detection & Quantification: Monitor UV absorbance at 254 nm and configure the mass spectrometer in positive ESI mode, targeting m/z 294.18 [M+H]+ for the target compound and m/z 254.15 for the unallylated precursor.

  • Validation Check: Verify that the caffeine internal standard peak elutes at precisely 1.8 minutes with a peak area variance of <1% across all runs. If variance exceeds 1%, halt the run and recalibrate the autosampler.

Protocol 2: Pharmacological Validation via Receptor Binding Assay

Causality & Design: Because 4-Allyl-7,7-diphenyl-1,4-oxazepane is deployed in sensitive receptor binding evaluations , even trace amounts of unallylated impurities can act as competitive antagonists, artificially shifting IC50 curves. We implement a homologous competitive binding assay. By including a non-specific binding (NSB) control using an excess of cold ligand, the system self-validates: if the NSB baseline fluctuates between batches, it immediately flags a matrix interference issue caused by chemical impurities rather than true biological variance.

Step-by-Step Method:

  • Membrane Preparation: Resuspend target receptor-expressing cell membranes in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) to a final concentration of 10 µg protein/well.

  • Ligand Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of radioligand (e.g., [3H]-labeled reference compound at Kd concentration), and 50 µL of the 4-Allyl-7,7-diphenyl-1,4-oxazepane test batch (titrated from 10 µM to 0.1 nM).

  • Self-Validation Control: Designate control wells containing 10 µM of a known, highly affine "cold" (unlabeled) ligand to define the Non-Specific Binding (NSB) baseline.

  • Equilibration: Incubate the plate at 25°C for 90 minutes to ensure steady-state equilibrium is reached.

  • Filtration & Analysis: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer, extract in scintillation fluid, and quantify bound radioactivity. Calculate the Ki using the Cheng-Prusoff equation.

Conclusion

For advanced pharmacological applications, the structural robustness of the 1,4-oxazepane ring must be matched by rigorous synthetic purity. Standard commercial batches of 4-Allyl-7,7-diphenyl-1,4-oxazepane often harbor precursor impurities that silently compromise assay integrity. By implementing the self-validating HPLC and receptor binding protocols detailed above, researchers can definitively verify batch-to-batch consistency, ensuring that downstream biological readouts are both accurate and reproducible.

References

  • Royal Society of Chemistry. "Synthesis of 1,4-oxazepane derivatives." RSC Advances. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Allyl-7,7-diphenyl-1,4-oxazepane

Comprehensive Safety and Operational Guide for Handling 4-Allyl-7,7-diphenyl-1,4-oxazepane As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a discipline rooted...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 4-Allyl-7,7-diphenyl-1,4-oxazepane

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a discipline rooted in molecular causality. 4-Allyl-7,7-diphenyl-1,4-oxazepane (CAS: 62537-41-1) is a specialized pharmaceutical intermediate. Because it lacks a definitive Occupational Exposure Limit (OEL), handling this compound requires a rigorous, self-validating operational framework based on its structural properties and potential biological activity.

Mechanistic Hazard Assessment: The Causality of Risk

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecular alerts that dictate our handling protocols:

  • The 7,7-Diphenyl Motif (Extreme Lipophilicity): The presence of two phenyl rings significantly elevates the compound's partition coefficient (LogP). Highly lipophilic compounds can rapidly permeate the stratum corneum and degrade standard latex gloves [1]. This necessitates the strict use of chemical-resistant nitrile or neoprene elastomers.

  • The 1,4-Oxazepane Ring (Biological Activity): Saturated heterocycles like 1,4-oxazepane are frequently utilized in drug discovery to target central nervous system (CNS) receptors [2]. Unintentional systemic exposure carries a high risk of off-target pharmacological effects.

  • The Allyl Group (Reactivity): The terminal alkene provides a site for electrophilic or oxidative reactivity, increasing the potential for idiosyncratic toxicity if metabolized [2].

Due to these factors, we apply an Occupational Exposure Band (OEB) approach, treating this intermediate with the stringent containment protocols typically reserved for highly potent active pharmaceutical ingredients (HPAPIs) [3].

Quantitative Exposure Banding & PPE Matrix

Safety protocols must scale dynamically with operational risk. The following table establishes the required engineering controls and PPE based on the mass of 4-Allyl-7,7-diphenyl-1,4-oxazepane being handled.

Operational ScaleQuantityOEB ClassificationPrimary Engineering ControlRequired PPE
Analytical < 10 mgOEB 3Benchtop with local exhaust ventilationSingle nitrile gloves, safety glasses, lab coat
Preparative 10 mg - 50 gOEB 4Certified chemical fume hoodDouble nitrile gloves (extended cuff), chemical splash goggles, lab coat
Scale-Up / Bulk > 50 gOEB 4 / 5Glovebox / Powder IsolatorDouble extended-cuff gloves, hazmat suit, PAPR or N100/P3 respirator

Visualizing the Safety Workflow

G Start Pre-Entry Assessment (Scale & State) Hood Verify Fume Hood/ Isolator Airflow Start->Hood BasePPE Don Base PPE: Lab Coat, Closed Shoes Hood->BasePPE Gloves Don Double Nitrile Gloves (Extended Cuff) BasePPE->Gloves Resp Don N100/P3 Respirator (If uncontained) Gloves->Resp Eyes Don Splash Goggles Resp->Eyes Ready Ready for Handling Eyes->Ready

Sequential PPE gowning workflow for handling lipophilic pharmaceutical intermediates.

Operational Plan: Step-by-Step Handling Methodologies

Phase 1: Preparation and Setup

  • Ventilation Verification: Ensure the chemical fume hood or powder containment isolator is functioning with a minimum face velocity of 100 feet per minute (fpm). Do not proceed if the airflow alarm is triggered.

  • Equipment Grounding: Because organic powders can generate static electricity, ground and bond all spatulas, balances, and receiving vessels to prevent electrostatic discharge [4].

  • PPE Inspection: Follow the sequential gowning workflow. Inspect outer nitrile gloves for micro-tears prior to use.

Phase 2: Weighing and Dispensing

  • Containment: Perform all weighing strictly inside the fume hood or a dedicated powder enclosure. Never transport open containers across the laboratory.

  • Transfer Technique: Use an anti-static, non-sparking spatula. Transfer the solid slowly to minimize aerosolization and dust generation.

  • Sealing: Once the desired mass is obtained, seal the receiving flask with a secure septum or stopper before removing it from the containment area.

Phase 3: Decontamination and Egress

  • Surface Cleaning: Wipe down the balance and hood surfaces with a solvent appropriate for lipophilic organics (e.g., isopropanol or ethanol), followed by a secondary water wash.

  • PPE Doffing: Remove outer gloves inside the hood, turning them inside out to trap contaminants. Dispose of them immediately in a designated hazardous waste bin.

Spill Response and Containment Protocol

SpillResponse Spill Spill Detected Assess Assess Volume & Aerosolization Spill->Assess Evac Evacuate Area (If > 50g) Assess->Evac Major PPE Upgrade PPE (Respirator) Assess->PPE Minor Evac->PPE Contain Contain Spill (HEPA / Absorbent) PPE->Contain Decon Decontaminate (Solvent Wash) Contain->Decon Dispose Incineration Decon->Dispose

Decision logic and response pathway for chemical spill containment and disposal.

Step-by-Step Spill Cleanup:

  • Isolate: If the spill occurs outside a fume hood, immediately evacuate personnel from the immediate vicinity to allow aerosols to settle.

  • Upgrade PPE: Responders must don an N100/P3 particulate respirator and heavy-duty chemical-resistant gloves.

  • Containment: For solid spills, do not sweep dry powder. Cover the spill with damp absorbent pads or use a HEPA-filtered vacuum dedicated to hazardous chemicals.

  • Decontamination: Wash the affected area with ethanol or isopropanol to dissolve residual lipophilic compound, followed by a soap and water wash.

Disposal Plan

4-Allyl-7,7-diphenyl-1,4-oxazepane must never be discharged into the environment or municipal sewer systems [5].

  • Solvent Dissolution: Dissolve the residual chemical or contaminated absorbent in a highly combustible solvent (e.g., ethanol, methanol, or acetone).

  • Incineration: Transfer the solution to a clearly labeled, chemically compatible waste carboy. The waste must be processed in a licensed chemical incinerator equipped with an afterburner and a wet scrubber to neutralize nitrogen oxides (NOx) generated during combustion [5].

  • Solid Waste: Contaminated PPE, wipes, and empty packaging must be double-bagged in heavy-duty polyethylene bags and labeled as "Hazardous Organic Solid Waste" for incineration.

References

  • Personal Protective Equipment Guidelines. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • Pharmaceutical Manufacturing and Environmental Protection. Environmental Protection Agency (EPA). Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Allyl-7,7-diphenyl-1,4-oxazepane
Reactant of Route 2
4-Allyl-7,7-diphenyl-1,4-oxazepane
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